Ruthenium(IV) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxoruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ru | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIAKWEIIZHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ru]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuO2, O2Ru | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | Ruthenium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ruthenium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065193 | |
| Record name | Ruthenium oxide (RuO2) | |
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Molecular Weight |
133.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ruthenium dioxide | |
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CAS No. |
12036-10-1, 11113-84-1 | |
| Record name | Ruthenium dioxide | |
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| Record name | Ruthenium oxide | |
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| Record name | Ruthenium dioxide | |
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| Record name | Ruthenium oxide (RuO2) | |
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| Record name | Ruthenium oxide (RuO2) | |
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| Record name | Ruthenium (IV) oxide | |
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Synthesis Methodologies and Advanced Fabrication Techniques for Ruthenium Iv Oxide
Control of Morphology and Crystallinity During Ruthenium(IV) Oxide Synthesis
The ability to precisely control the morphology and crystallinity of this compound (RuO2) during synthesis is paramount for tailoring its properties for specific applications. Various synthesis parameters and techniques are employed to achieve desired nanostructures and crystalline phases.
Influence of Synthesis Parameters on this compound Morphology
Synthesis parameters significantly influence the resulting morphology of RuO2 nanostructures. For instance, in thermal evaporation methods, varying the concentration, flow rate, and pressure of oxygen can lead to different shapes of RuO2 nanostructures researchgate.net.
Table 1: Influence of Oxygen Flow Rate on RuO2 Nanorod Morphology (Thermal Evaporation) researchgate.net
| O2 Flow Rate (sccm) | Pressure (torr) | Resulting Morphology |
| 100 | 3 | Polygonal prism-like nanorods with flat tips |
| 300 | 3 | Club-shaped nanorods with obelisk tip |
| 600 | 3 | Club-shaped nanorods with obelisk tip |
| 1800 | 3 | Hollow rods with square tip |
The presence of inert gases, such as argon, can also suppress the growth of certain nanostructures. For example, a mixture of O2 and Ar at a total flow rate of 600 sccm can lead to the formation of short club-shaped nanorods researchgate.net. Pressure is another critical factor; at a fixed O2 flow rate of 600 sccm, a pressure of 3 torr results in club-shaped RuO2 nanorods, while higher pressures (380 and 760 torr) can yield both linear club-shaped and pine tree-like hierarchical RuO2 nanorods researchgate.net.
Surfactants are often utilized to control the morphological evolution of nanocrystals by selectively adsorbing and desorbing on different crystal faces, thereby kinetically controlling their growth rates ijnnonline.net. For example, octanoic acid can be used as a pro-surfactant in the chemical precipitation synthesis of RuO2 nanoparticles, resulting in sphere-like nanoparticles with an average size of 50 nm ijnnonline.net. Similarly, polyethylene (B3416737) glycol (PEG) has been shown to act as a stabilizer, inducing a change in the morphology of ruthenium oxide from spherical nanoparticles to one-dimensional nanorods during co-precipitation synthesis mdpi.com. PEG has also been used in hydrothermal synthesis to prepare RuO2 nanosheets researchgate.netresearchgate.netdntb.gov.ua.
Engineering of this compound Nanostructures (Nanorods, Nanosheets, Nanoparticles)
Various advanced techniques enable the engineering of specific RuO2 nanostructures:
Nanorods:
Thermal Evaporation: RuO2 nanorods can be synthesized by thermal evaporation of RuO2 powder, with morphology controlled by oxygen flow rate and pressure researchgate.net.
Solution-based Synthesis: RuO2 nanorods can be produced in solution from ruthenium trichloride (B1173362) (RuCl3) and chloroplatinic acid using zinc powder as a reducing agent aip.org. Concentration and temperature gradients are identified as driving forces for their growth aip.org.
Thermal Conversion of Amorphous Precursors: Single crystalline RuO2 nanorods can be synthesized by the thermal conversion of amorphous ruthenium oxide nanoparticle precursors (RuO2·xH2O nanoparticles) in ambient air, allowing for control over shape and size by varying heat-treatment conditions researchgate.net.
Sol-Gel Template-Assisted Synthesis: Crystalline RuO2 nanowires with diameters of approximately 128 ± 15 nm can be produced via a template-assisted sol-gel technique, followed by treatment at 600 °C in air. These nanowires are polycrystalline, composed of interconnected, highly crystalline nanoparticles around 25 nm in size acs.org.
Nanosheets:
Hydrothermal Synthesis: RuO2 nanosheets can be prepared through a simple hydrothermal synthesis route, with or without the presence of polyethylene glycol (PEG) as a surfactant researchgate.netdntb.gov.ua.
Elemental Exfoliation: Unilamellar crystallites of conductive ruthenium oxide, approximately 1 nm thick, can be obtained by the elemental exfoliation of a protonic layered ruthenate (H0.2RuO2·0.5H2O) with an α-NaFeO2-related crystal structure. These nanosheets exhibit a well-defined crystalline structure with hexagonal symmetry acs.org.
Wet Chemical Approach: Spherical and sheet-like RuO2 nanomaterials have been prepared via a wet chemical approach, with PEG surfactant facilitating the formation of sheet-like features with lengths and widths exceeding 1 µm and 250 nm, respectively researchgate.net.
Nanoparticles:
Chemical Precipitation: RuO2 nanoparticles can be synthesized from RuCl3·xH2O via a precipitation process, often in the presence of surfactants like octanoic acid, yielding sphere-like nanoparticles around 50 nm ijnnonline.net. A simple co-precipitation method followed by annealing at 300 °C for 6 hours can also produce ultrafine RuO2 nanoparticles mdpi.com.
Green Biosynthesis: Environmentally friendly methods utilize natural extracts, such as Aspalathus linearis, as reducing/oxidizing and capping agents to synthesize RuO2 nanoparticles rsc.org. Biologically reduced nanoparticles have been shown to be crystalline, spherical, with an average size of 13 nm scispace.com.
Sol-Gel Deposition: Ultrafine, hydrated amorphous RuO2 particles (1.0–2.0 nm) can be uniformly anchored on reduced graphene oxide (RGO) nanosheets through an in situ sol-gel deposition of RuO2 nanoparticles on graphene oxide (GO), followed by reduction of GO in a strong alkaline medium at low temperatures rsc.org.
Phase Control in this compound (Anhydrous vs. Hydrous, Rutile vs. Amorphous)
Controlling the phase of RuO2, particularly between anhydrous and hydrous forms, and between rutile and amorphous structures, is crucial as it dictates the material's properties, including its electrochemical performance.
Table 2: Characteristics of Anhydrous and Hydrous Ruthenium Oxides acs.orgresearchgate.netresearchgate.net
| Property | Anhydrous RuO2 (Rutile) | Hydrous RuO2 (RuO2·xH2O) |
| Structure | Rutile structure: chains of RuO6 octahedra linked in three dimensions acs.orgresearchgate.net | RuO2·0.29H2O: rutile-like at RuO6 core, less connected and progressively disordered beyond acs.orgresearchgate.net. RuO2·2.32H2O: chains of disordered RuO6 octahedra with no chain-to-chain linking or 3D order acs.orgresearchgate.net. Generally amorphous at lower temperatures researchgate.net. |
| Crystallinity | Crystalline acs.orgresearchgate.netresearchgate.net | Amorphous or partially ordered rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.net |
| Specific Capacitance | Lower acs.orgresearchgate.net | High, up to 720 F/g/proton acs.orgresearchgate.netresearchgate.net |
| Conductivity | High aip.org | Mixed electron-proton conductor acs.orgresearchgate.net |
| Stability (OER) | More stable acs.org | Less stable, prone to dissolution acs.org |
Anhydrous vs. Hydrous:
Hydrous Ruthenium Oxide (RuO2·xH2O): Also known as hydrous ruthenium oxide or ruthenium dioxide hydrate, it is often synthesized at lower temperatures and typically exhibits an amorphous or partially ordered structure rsc.orgresearchgate.netresearchgate.netosti.govsigmaaldrich.com. Hydrous RuO2 is a mixed electron-proton conductor and is known for its high specific capacitance, reaching up to 720 F/g/proton acs.orgresearchgate.netresearchgate.net. The amount of water (x) influences the degree of disorder; for instance, RuO2·2.32H2O is greatly disordered with no structural correlations beyond the Ru-Ru peak at 2.8 Å, while RuO2·0.29H2O is rutile-like at the RuO6 core but less connected beyond it acs.orgresearchgate.netresearchgate.net.
Anhydrous Ruthenium Oxide (RuO2): This form typically possesses a rutile structure, characterized by chains of RuO6 octahedra linked in three dimensions acs.orgresearchgate.netresearchgate.net. Anhydrous RuO2 is generally formed at higher calcination temperatures (e.g., above 350 °C) acs.org. While hydrous forms offer high capacitance, anhydrous rutile RuO2 is often more stable under conditions like the oxygen evolution reaction (OER) acs.org.
Rutile vs. Amorphous:
Rutile Phase: The rutile structure is the thermodynamically stable crystalline phase of RuO2 acs.orgresearchgate.net. It can be synthesized through methods like thermal evaporation researchgate.net or by annealing amorphous precursors at higher temperatures researchgate.netacs.org. Ionic liquid-assisted synthesis has also been reported for preparing rutile phase RuO2 nanoplatelets researchgate.net.
Amorphous Phase: Amorphous RuO2 is often obtained through wet chemical methods, such as co-precipitation or sol-gel processes, especially at lower synthesis or annealing temperatures mdpi.comrsc.orgrsc.orgacs.orgoaepublish.com. For example, green biosynthesis of RuO2 nanoparticles can result in an amorphous nature rsc.org. Ultrafine, hydrated amorphous RuO2 particles can be formed via sol-gel deposition rsc.org. Amorphous ruthenium oxides are generally more active but less stable during the oxygen evolution reaction compared to their crystalline counterparts acs.org. The liquid phase method, which involves dissolving desired atoms or molecules in a liquid solution and then forming amorphous catalysts, allows for easy control of reaction conditions and diverse catalyst morphology oaepublish.com.
Advanced Structural Characterization and Morphological Analysis of Ruthenium Iv Oxide Materials
Crystallographic and Phase Analysis of Ruthenium(IV) Oxide
The structural integrity and phase purity of this compound are fundamental to its properties. Various diffraction techniques are employed to elucidate its crystalline nature, phase transformations, and structural details at both macroscopic and nanoscale levels.
X-Ray Diffraction (XRD) for this compound Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a primary technique for assessing the crystallinity and identifying the phases present in this compound materials sphinxsai.comumn.edumdpi.com. Crystalline RuO2 typically exhibits sharp and intense diffraction peaks, which confirm its crystalline nature and tetragonal structure sphinxsai.comijnnonline.net.
Characteristic diffraction peaks for tetragonal RuO2 are consistently observed at specific 2θ values, corresponding to distinct crystallographic planes. For instance, peaks at approximately 28.0°, 35.1°, 40.1°, 54.3°, and 69.6° are commonly indexed to the (110), (101), (200), (211), and (031) reflections, respectively nih.govacs.org. These patterns are often cross-referenced with standard databases, such as JCPDS Card Numbers 65-2824 and 21-1172 for tetragonal RuO2 sphinxsai.comijnnonline.net.
The degree of crystallinity in RuO2 is directly reflected in the intensity and sharpness of its XRD peaks. Higher synthesis or annealing temperatures, typically 400 °C or above, leading up to 600 °C, are known to promote better crystallization and result in more well-defined diffraction patterns nih.govacs.orgrsc.orgchalmers.se. Conversely, broad and ill-defined peaks are indicative of amorphous or hydrous RuO2 structures nih.govacs.org.
The crystallite size of RuO2 can be quantitatively determined from XRD data using the Scherrer equation: D = kλ/(βcosθ) ijnnonline.netmdpi.com. In this equation, D represents the crystallite size, K is a shape factor (commonly approximated as 0.9), λ is the X-ray wavelength (e.g., 1.54056 Å for Cu Kα radiation), β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the diffraction angle ijnnonline.netmdpi.com. Reported average crystallite sizes for RuO2 have been found in the range of 63–73 nm mdpi.com.
Advanced Diffraction Techniques for this compound Nanostructures
For the detailed structural characterization of this compound nanostructures, advanced diffraction techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are indispensable acs.orgrsc.orgscispace.comacs.orgresearchgate.netresearchgate.net.
HRTEM images provide direct visualization of lattice fringes, which serve as evidence of high crystallinity and allow for the precise measurement of interplanar spacings within RuO2 nanoparticles. For example, an interplanar spacing of 0.255 nm has been specifically attributed to the (101) plane of RuO2 acs.org.
SAED patterns, obtained from specific areas of the sample, yield diffraction rings or spots that confirm the crystalline nature of the nanoparticles. These patterns can be indexed to specific RuO2 crystallographic planes, including (110), (101), (200), and (211) rsc.orgresearchgate.netresearchgate.netresearchgate.net. The presence of diffuse "halo" rings in SAED patterns, rather than sharp spots, is indicative of an amorphous structure rsc.org. Beyond structural confirmation, these advanced techniques also offer valuable insights into the morphology and size distribution of RuO2 nanoparticles. For instance, TEM has been used to characterize RuO2 nanoparticles with an average diameter of 2.4 ± 0.5 nm scispace.com.
Rutile Structure Investigations of Crystalline this compound
Anhydrous this compound (RuO2) predominantly crystallizes in the rutile structure wikipedia.orgnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netmaterialsproject.orgmatec-conferences.orgarxiv.orgacs.orgwikidoc.orglookchem.comiphy.ac.cnifpan.edu.pltandfonline.comcsic.esaps.orgrsc.org. This crystal structure is tetragonal, belonging to the P42/mnm space group (No. 136) nih.govmaterialsproject.orgmatec-conferences.orgarxiv.orgifpan.edu.pl.
Within the rutile structure, each Ru4+ ion is octahedrally coordinated by six oxygen atoms, forming RuO6 octahedra researchgate.netmaterialsproject.orgmatec-conferences.orgarxiv.orgifpan.edu.pl. These octahedra are interconnected in a three-dimensional network by sharing edges along the c-axis and corners perpendicular to it researchgate.netresearchgate.netmaterialsproject.org. The oxygen atoms, in turn, exhibit a trigonal planar coordination with three adjacent Ru4+ atoms materialsproject.orgmatec-conferences.org.
Lattice parameters for crystalline rutile RuO2 have been consistently reported across various studies, showing good agreement. Representative values for the tetragonal unit cell parameters are presented in Table 1.
Table 1: Reported Lattice Parameters for Crystalline this compound (Rutile Structure)
| Parameter | Value (Å) | Reference |
| a, b | 4.49 | acs.orgmatec-conferences.orgarxiv.orgiphy.ac.cn |
| c | 3.11 | acs.orgmatec-conferences.orgarxiv.orgiphy.ac.cn |
| a, b | 4.5200 | sphinxsai.com |
| c | 3.1272 | sphinxsai.com |
| a | 4.543 | materialsproject.org |
| c | 3.140 | materialsproject.org |
| a | 4.53 | acs.org |
| c | 3.12 | acs.org |
| a | 4.511 ± 0.005 | aps.org |
| c | 3.078 ± 0.005 | aps.org |
The Ru-O bond distances within the RuO6 octahedra are also well-defined. Studies indicate four oxygen ions at approximately 1.984 Å and two axial oxygen ions at about 1.942 Å from the central Ru4+ ion researchgate.net. Other findings report two shorter Ru-O bond lengths of 1.96 Å and four longer ones of 2.01 Å materialsproject.org. Theoretical models of the rutile RuO2 structure identify significant single scattering paths, including Ru-O at 1.942 Å (coordination number n=2), Ru-O at 1.984 Å (n=4), Ru-Ru at 3.107 Å (n=2), and Ru-Ru at 3.535 Å (n=8) researchgate.net.
Characterization of Amorphous and Hydrous this compound Structures
Hydrous ruthenium oxide (RuO2·xH2O or RuOxHy) frequently exhibits an amorphous nature, which contributes to its variable composition and is typically manifested in broad, undefined peaks in XRD patterns nih.govacs.orgresearchgate.netacs.orgbohrium.comresearchgate.netccspublishing.org.cnpsu.edu. The precise correlation between the structure and properties of hydrous RuO2 is often less understood due to this inherent amorphous character researchgate.netacs.org.
XRD profiles of highly hydrous RuO2, such as RuO2·2.32H2O, display broad features, indicating a lack of long-range atomic order researchgate.netacs.org. As the water content decreases, for instance in RuO2·0.29H2O, the material's structure becomes more rutile-like at the RuO6 core, though it remains less connected and progressively disordered beyond this central core researchgate.netacs.org. In contrast, anhydrous RuO2 possesses a well-defined rutile structure with three-dimensional linkages of RuO6 octahedra researchgate.netacs.org.
The presence of structural water within hydrous RuO2 significantly influences its properties, including proton mobility, which is particularly relevant for applications such as supercapacitors nih.govpsu.edu. Thermal treatment is a common method to induce crystallization in amorphous and hydrous RuO2. Annealing at temperatures of 400 °C or higher is generally required to achieve full crystallization of RuO2, resulting in the appearance of sharp, well-defined diffraction peaks nih.govacs.orgpsu.eduresearchgate.net.
Beyond conventional XRD, Pair Distribution Function (PDF) analysis can reveal short-range structural order (extending up to 2-3 nm) even in materials that are predominantly amorphous RuO2. This suggests the presence of small Ru nanocrystallites embedded within an amorphous RuO2 matrix researchgate.net.
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods provide invaluable insights into the electronic states, surface composition, and chemical bonding within this compound materials.
X-Ray Photoelectron Spectroscopy (XPS) of this compound Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique widely employed to analyze the elemental composition, chemical states, and oxidation states of ruthenium and oxygen on the surface of RuO2 materials rsc.orgresearchgate.netmaterialsproject.orgarxiv.orgresearchgate.netresearchgate.netrsc.org.
XPS is particularly effective for identifying different ruthenium oxidation states, such as Ru(IV) characteristic of RuO2, and detecting the presence of other states like Ru(0) or Ru(III) in mixed-phase or partially reduced materials rsc.org. The analysis of the Ru 3d5/2 XP-spectra is often utilized to track structural transitions, such as the transformation from an amorphous to a crystalline state in hydrous ruthenium oxide powders upon annealing researchgate.net.
Furthermore, the peak shape and binding energy shifts in the O 1s XP-spectra provide critical information regarding the material's composition and the identification of various oxygen species present on the surface. These can include lattice oxygen, hydroxyl groups, and adsorbed water molecules researchgate.net. XPS analysis can thus confirm the successful formation of RuO2 and identify associated functional groups bohrium.com. High-resolution XPS scans of both the 3d and 3p Ru peaks are routinely presented to characterize the electronic structure and surface chemistry of RuO2 acs.org.
Microscopic and Nanoscale Morphological Investigations of this compound
Transmission Electron Microscopy (TEM) for this compound Nanostructures
Transmission Electron Microscopy (TEM) is a powerful technique for the detailed structural analysis, shape, and size distribution of RuO2 nanostructures mdpi.comresearchgate.net. Low-magnification TEM micrographs often reveal the formation of tiny, tetragonal RuO2 nanoparticles, which may exhibit slight agglomeration mdpi.comresearchgate.net. These small nanoparticles can aggregate to form larger, nearly spherical shapes, with average diameters reported to be around 28 nm mdpi.com. In some synthesis methods, such as those involving ionic liquids, stable RuO2 nanoparticles with a narrow size distribution, typically 2-3 nm in diameter, can be achieved scispace.comscielo.br.
TEM studies have been instrumental in observing the morphology of RuO2, including nanoparticles with average grain sizes around 20 nm, and even platelet-shaped nanostructures mdpi.comresearchgate.netresearchgate.net. For instance, RuO2 nanoplatelets can exhibit distinct orientations, with some oriented in the (110) direction and neighboring particles in the (011) direction, showing lattice distances of 3.1 Å and 2.5 Å, respectively researchgate.net. The technique also helps in confirming the high crystallinity of synthesized RuO2 nanoparticles, often in their tetragonal phase researchgate.net.
The specific surface area of RuO2 nanoparticles, determined by methods like the multipoint BET equation, has been found to be approximately 64.5 m²/g, which correlates with their observed nanoscale morphology mdpi.com. TEM also plays a role in assessing the stability of RuO2 nanoparticles, showing no significant change in morphology or size even after extensive cycling in electrochemical applications researchgate.net.
High-Resolution TEM for Interface Analysis in this compound Composites
High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale insights into the crystal structure, phase, and growth direction of RuO2 nanoparticles and, critically, the characteristics of interfaces in RuO2 composites mdpi.comacs.org. HRTEM images of RuO2 nanoparticles often depict well-resolved lattice fringes. For example, lattice fringe distances of 0.228 nm have been ascribed to the (200) facets of RuO2 in heterogeneous interfaces rsc.org. Similarly, lattice fringes corresponding to the (101) and (110) planes in the Miller indices are pronounced in rutile RuO2 nanoparticles researchgate.netacs.orgresearchgate.net. An average lattice distance of 3.210 ± 0.05 Å for the (110) plane and 2.560 ± 0.05 Å for the (101) plane has been reported for ruthenium oxide nanoparticles researchgate.net.
HRTEM is particularly valuable for analyzing interfaces in composite materials, such as RuO2/NiRu or RuO2/TiO2 systems rsc.orgupc.edu. In RuO2/NiRu interfaces, HRTEM can resolve lattice fringe distances for both RuO2 and the alloy, confirming the formation of heterogeneous interfaces rsc.org. For RuO2 loaded on TiO2 nanorods, HRTEM and HAADF-STEM micrographs can reveal the distribution of RuO2 nanoclusters and the well-resolved fringe spacing of the TiO2 support, indicating the single-crystalline nature of the support upc.edu. The technique can also confirm the formation of core-shell structures, like RuO2@IrO2/C, by showing distinct lattice stripes and elemental distribution through EDX line scans researchgate.net.
The ability of HRTEM to visualize atomic arrangements at interfaces is crucial for understanding synergistic effects in composite catalysts. For instance, the enhanced charge separation at the RuO2-TiO2 interface, which impacts catalytic activity, can be inferred from detailed HRTEM analysis upc.edu.
Surface and Interface Structural Probing of this compound
The surface and interface structures of this compound are critical in determining its functional properties, especially in catalytic and charge storage applications researchgate.netarxiv.org. Probing these regions involves understanding surface reconstructions, defect chemistry, and the nature of interfacial interactions in composites.
Surface Reconstruction Studies on this compound
The structure, chemical composition, and properties of RuO2 surfaces are highly dependent on external conditions, such as oxygen partial pressure and temperature researchgate.netarxiv.orgresearchgate.net. The most stable surface of rutile-like RuO2 is the (110) surface, which is of significant interest for catalysis, sensing, and charge storage researchgate.netarxiv.org.
Studies using evolutionary prediction methods, such as USPEX, have identified stable reconstructions of the RuO2 (110) surface researchgate.netarxiv.org. Two prominent stable reconstructions found are RuO4-(2x1) and RuO2-(1x1) researchgate.netarxiv.org. The RuO4-(2x1) reconstruction is particularly stable across a wide range of environmental conditions and its simulated Scanning Tunneling Microscopy (STM) images align well with experimental data researchgate.netarxiv.orgnih.gov. This reconstruction is also more thermodynamically stable than previously proposed structures and helps explain the pseudocapacitance observed in RuO2 cathodes researchgate.netarxiv.orgnih.gov.
The surface phase diagram of RuO2(110) illustrates that the RuO4-(2x1) reconstruction is stable at higher oxygen partial pressures and lower temperatures, while the RuO2-(1x1) reconstruction forms at higher temperatures (e.g., ≥ 600 K) and lower oxygen pressures researchgate.net. Surface reconstruction can also be induced by water oxidation, with first-principles simulations revealing a facile Ru dissolution pathway on the RuO2(110) surface where the rate-determining step is the Ru surface reconstruction acs.org. This reconstruction can occur via a concerted water oxidation-induced mechanism with a reaction barrier below 1.0 eV at applied voltages above 1.5 V acs.org.
Defect Chemistry in this compound (Cation and Anion Vacancies)
Defects, including cation and anion vacancies, significantly influence the properties of this compound, particularly its electrocatalytic activity and stability acs.orgresearchgate.netresearcher.lifesci-hub.se.
Oxygen Vacancies (Anion Vacancies): Oxygen vacancies (OVs) are common anion defects in metal oxides, and their presence in RuO2 can significantly impact its performance acs.orgsci-hub.se. OVs prefer to be located at bridge oxygen sites on the RuO2(110) surface and the next-nearest-neighbor trans positions of surface RuO6 octahedra in pairs researcher.life. High concentrations of OVs can exhibit a continuous zigzag distribution in the (110) plane of RuO2 researcher.life. This distribution is often explained by the "heterovalent ion-oxygen exclusion principle," which considers charge repulsion between low-valent Ru and O researcher.life.
The introduction of oxygen vacancies can enhance the stability of RuO2 by suppressing the lattice oxygen mechanism (LOM) path during reactions like the oxygen evolution reaction (OER) researcher.lifenih.gov. For example, in RuO2-polytetrafluoroethylene (PTFE) composites, PTFE induces the generation of oxygen vacancies and stable RuO2/PTFE interfaces, which enhance OER activity and stability mdpi.comnih.gov. Oxygen-deficient RuO2 (RuO2-x) has demonstrated exceptional durability, enduring for hundreds of hours under specific current densities in acidic electrolytes acs.org. While OVs can improve stability, their direct impact on the intrinsic OER activity of specific Ru sites might be limited, as low-valent Ru sites can hinder the deprotonation of the second water molecule researcher.lifenih.gov.
Cation Vacancies (Ruthenium Vacancies): Cation vacancies, specifically ruthenium vacancies (Ru vacancies), also play a crucial role in the defect chemistry of RuO2 acs.orgrsc.org. These vacancies can be predominantly located on the surface of nanoparticles rsc.org. The presence of Ru vacancies in cation-deficient RuO2 (Ru1-xO2) can regulate the d-band center and optimize the adsorption energy of OER intermediates, thereby improving the intrinsic activity in OER acs.org. Ru1-xO2 has shown lower overpotentials compared to oxygen-deficient RuO2 acs.org.
The formation of cation vacancies can be favored under oxidizing conditions d-nb.info. In certain Ru-based catalysts, surface cation vacancies can form during the oxygen evolution reaction, which may suppress further leaching of Ru and other metals, contributing to long-term stability rsc.org. Defect engineering, involving the controlled introduction of both cation and anion vacancies, is a promising strategy to achieve high-performance RuO2 electrocatalysts acs.orgsci-hub.se.
Interface Characterization in this compound Composites
Interface characterization in this compound composites is crucial for understanding the synergistic and interfacial effects that enhance catalytic activity and stability mdpi.commdpi.com. Techniques beyond HRTEM, such as X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS), are employed to probe the chemical and electronic interactions at these interfaces.
For instance, in RuO2-PTFE composites, the formation of stable RuO2/PTFE interfaces is critical for establishing a conductive network and enhancing performance mdpi.comnih.gov. XPS analysis can reveal the strong interaction at the interface, which leads to a higher valence state of Ru ions mdpi.com. This strong interaction can have a more significant impact on the valence state of Ru ions than oxygen vacancies alone mdpi.com.
In other composite systems, such as RuO2/TiO2 nanoheterostructures, interface interaction between RuO2 and TiO2, along with defects on RuO2 nanoparticles, can regulate the electronic structure of RuO2 mdpi.com. This regulation can shift the d-band center of Ru to a lower energy level, weakening the interaction between adsorbed oxygen species on Ru sites and thereby enhancing catalytic activity mdpi.com. The carrier material, like TiO2 with abundant oxygen vacancies, can significantly improve the OER activity and stability of the loaded RuO2 nanoparticles mdpi.com.
The formation of metal oxide interfaces, related to deposition processes, can be determined in Ru-RuO2 bilayer structures using methods like Spectroscopic Ellipsometry (SE) and X-Ray Reflectometry (XRR), in conjunction with TEM and Atomic Force Microscopy (AFM) iaea.org. These techniques collectively provide a comprehensive understanding of the structural, chemical, and electronic properties at the interfaces, which are vital for optimizing the performance of RuO2-based composite materials.
Computational and Theoretical Investigations of Ruthenium Iv Oxide
Elucidation of Electrochemical Reaction Mechanisms on Ruthenium(IV) Oxide
Theoretical Overpotential Calculations for Oxygen Evolution Reaction on this compound
Theoretical overpotential calculations for RuO₂ are frequently performed using Density Functional Theory (DFT) mdpi.comutwente.nlnih.govosti.govacs.org. A persistent challenge in theoretical studies has been the discrepancy between calculated and experimentally observed OER activities, with conventional DFT often predicting higher overpotentials for RuO₂ (e.g., approximately 0.6 eV off the peak of the OER volcano) osti.gov. Many DFT calculations tend to systematically overestimate OER overpotentials for RuO₂ nih.gov. The smallest theoretical overpotential based on the Adsorbate Evolution Mechanism (AEM) is estimated to be 0.37 V, largely due to scaling relationships between reaction intermediates rsc.org.
The presence of defects and the nature of surface termination significantly influence the theoretical overpotential. Zagalskaya et al. utilized DFT to investigate both the AEM and Lattice Oxygen Oxidation Mechanism (LOM) pathways on RuO₂. Their findings indicated that catalysts with lattice oxygen vacancies exhibited a higher overpotential compared to those with surface defects mdpi.com. The introduction of surface vacancies and dopants can also induce a shift in the OER mechanism from AEM to LOM, underscoring the sensitivity of RuO₂ to structural imperfections mdpi.com. Furthermore, theoretical studies suggest that surface defects formed during the dissolution of RuO₂ may contribute significantly to its OER activity, with some defect sites demonstrating superior performance, outperforming ideal (110) surfaces by nearly 0.5 eV osti.gov. For the RuO₂(110) surface, the calculated overpotential shows remarkable insensitivity to the precise mix of oxygen (O) and hydroxyl (OH) coverage, with the exception of a fully OH-covered surface acs.org.
The magnetic state of RuO₂ also plays a crucial role in its OER performance. While historically considered non-magnetic (NM), RuO₂ is now established as anti-ferromagnetic (AFM) at room temperature utwente.nl. DFT+U calculations have shown that the AFM RuO₂(110) surface consistently yields a low overpotential, typically in the range of 0.4–0.5 V, irrespective of the O versus OH coverage (excluding a 100% OH-covered surface) utwente.nlacs.org. In contrast, the NM RuO₂(110) surface exhibits a considerably higher overpotential of approximately 0.7 V for mixed O/OH terminations utwente.nl. This highlights that the magnetic moment of RuO₂ is an important factor contributing to its low overpotential and its reduced sensitivity to surface coverage utwente.nl.
Doping and material modification strategies have also been explored computationally to optimize OER activity. For instance, co-modification of Ru/Se on RuO₂ has been shown to reduce the adsorption free energy of *OOH intermediates, leading to excellent electrocatalytic performance with low overpotential mdpi.com. Nb-doped RuO₂ (Nb₀.₁Ru₀.₉O₂) achieved a low overpotential of 168 mV mdpi.com. The incorporation of barium (Ba) anchored sulfate (B86663) and tungsten (W) into RuO₂ (Ba₀.₃(SO₄)δW₀.₂Ru₀.₅O₂₋δ) resulted in a low overpotential of 206 mV, a strategy guided by DFT predictions to prevent oxygen vacancy formation and reduce overpotential nih.gov. Ruthenium vacancies on ultra-thin RuO₂ nanosheets significantly lowered the energy consumption for key reaction intermediates, enhancing catalytic activity and yielding an overpotential of 199 mV at 10 mA cm⁻² rsc.org. Atomically dispersed ruthenium on α-MnO₂ demonstrated an activity as low as 161 mV at 10 mA cm⁻² rsc.org. In comparative DFT simulations, Ru₀.₅Ir₀.₅O₂ exhibited the lowest OER overpotential (0.36 V) compared to C-IrO₂ (1.00 V) and C-RuO₂ (0.81 V) nih.gov.
Table 1: Representative Theoretical Overpotentials for OER on this compound and Related Materials
| Catalyst/Condition | Theoretical Overpotential (V) | Reference | Notes |
| Ideal RuO₂ (AEM) | 0.37 (minimum) | rsc.org | Limited by scaling relationships. |
| NM RuO₂(110), mixed O/OH | ~0.7 | utwente.nl | Non-magnetic configuration. |
| AFM RuO₂(110), various O/OH | 0.4–0.5 | utwente.nlacs.org | Anti-ferromagnetic configuration. |
| RuO₂ (lattice oxygen vacancies) | Higher than surface defects | mdpi.com | Compared to surface defects. |
| Ru₀.₅Ir₀.₅O₂ | 0.36 | nih.gov | Lowest among C-IrO₂ (1.00 V) and C-RuO₂ (0.81 V). |
Investigation of Electron Correlation Effects in this compound
Electron correlation effects in ruthenium oxides, particularly this compound (RuO₂), have been investigated using Density Functional Theory plus U (DFT+U) calculations to understand their impact on OER activity acs.org. These studies reveal that modulating electron correlation can significantly influence the electronic structure and catalytic properties of RuO₂.
Increasing the Hubbard U parameter, which accounts for on-site Coulomb repulsion among Ru 4d-electrons, leads to a Mott metal–insulator transition in rutile RuO₂ acs.org. This transition is accompanied by a weakening of the metal–oxygen binding strength acs.org. Notably, the Mott insulating phase, achieved at U = 4 eV, exhibits a near-optimal binding strength, resulting in a substantially lower theoretical overpotential for the OER process acs.org.
The electronic ground state of RuO₂ changes with the applied U value. At U = 0 eV, the calculated ground state is metallic and nonmagnetic acs.org. When U is set to 2 eV, the material retains its metallic behavior, but the ruthenium moments prefer an antiferromagnetic alignment within the rutile unit cell acs.org. Further increasing U to 4 eV drives the system into a Mott insulating phase acs.org.
The adsorption energies of oxygenated intermediates, crucial for OER kinetics, are also affected by electron correlation. For U = 0 eV, the adsorption energy difference ΔG₂ (ΔG_O – ΔG_OH) is calculated to be 1.04 eV, which is considerably smaller than ΔG₃ (ΔG_OOH – ΔG_O) at 2.10 eV acs.org.
Experimental validation of these theoretical findings has shown that increasing the effective electron correlation in doped-rutile and pyrochlore (B1171951) ruthenium oxides enhances their intrinsic OER activity acs.org. Specifically, Mott insulating ruthenium oxides have been observed to outperform metallic RuO₂, demonstrating that effective electron correlation is a key factor governing the adsorption properties of Ru-based OER catalysts acs.org.
Table 2: Effect of Hubbard U on this compound Electronic Structure and OER Properties
| Hubbard U (eV) | Electronic State | Magnetic State | Metal–Oxygen Binding Strength | Theoretical Overpotential for OER |
| 0 | Metallic | Nonmagnetic | Stronger | Higher |
| 2 | Metallic | Antiferromagnetic | Weakening | Lowering |
| 4 | Mott Insulating | Antiferromagnetic | Near-optimal | Much Lower |
Defect Chemistry and Electronic Structure Modeling in this compound
The defect chemistry and electronic structure of this compound (RuO₂, PubChem CID: 14789) play a critical role in its performance as an electrocatalyst, particularly for the oxygen evolution reaction (OER). Understanding and modeling these aspects computationally, primarily through DFT, is essential for designing more efficient and stable catalysts.
RuO₂ is known to undergo dissolution during OER, and the resulting defect sites significantly influence its catalytic reactivity osti.gov. Theoretical studies have explored the role of various defects, such as oxygen vacancies and surface defects, in modifying the electronic structure and, consequently, the OER activity mdpi.comosti.govnih.gov. For instance, it has been shown that catalysts with lattice oxygen vacancies can lead to higher overpotentials compared to those with surface defects mdpi.com. The presence of oxygen vacancies not only creates abundant active sites but also optimizes the electronic properties of unsaturated five-coordinated sites adjacent to these vacancies, thereby enhancing catalytic activity rsc.org.
Computational modeling has revealed that the electronic structure of RuO₂ is highly susceptible to structural defects mdpi.com. For example, the introduction of surface vacancies and dopants can alter the OER mechanism itself mdpi.com. DFT calculations have been used to investigate the possibility that surface defects formed during dissolution are responsible for the observed OER activity of RuO₂, with some defect sites showing significantly improved activity compared to ideal surfaces osti.gov. The variations in reactivity are postulated to be due to differences in local electronic structure induced by these defects osti.gov.
Defect engineering strategies, guided by DFT predictions, aim to stabilize RuO₂ and improve its OER performance. For example, the deactivation mechanism of RuO₂ during acidic OER has been investigated using DFT, suggesting that lattice oxygen atoms on crystal grain edges are more prone to over-oxidation than those on lattice planes due to unsaturated coordination nih.gov. This understanding has led to strategies like oxyanion protection, where barium (Ba) anchored sulfate is used to prevent the formation of oxygen vacancies (V_o) on the RuO₂ surface by forming coordination-saturated lattice oxygen nih.gov. Such modifications are designed to influence the electronic structure and adsorption energies of intermediates, thereby enhancing stability and catalytic activity nih.gov.
The stability of RuO₂ is often hindered by the oxidative release of lattice oxygen, which can lead to the over-oxidation of Ru sites to soluble RuO₄ (PubChem CID: 61386) researchgate.net. This process is linked to the formation of oxygen vacancies at high oxidation potentials under acidic conditions nih.gov. Computational models help to elucidate how these vacancies expose adjacent ruthenium atoms to the electrolyte, making them susceptible to over-oxidation and leading to crystal structure collapse nih.gov. Strategies like co-doping with elements such as tungsten (W) and erbium (Er) into the RuO₂ lattice have been explored to enhance acidic OER stability by forming strong metal-oxygen bonds that suppress over-oxidation of lattice oxygen nih.gov.
Electrocatalytic Applications of Ruthenium Iv Oxide
Oxygen Evolution Reaction (OER) Electrocatalysis by Ruthenium(IV) Oxide
The oxygen evolution reaction is a complex four-electron transfer process that often limits the efficiency of water splitting. RuO₂ stands out due to its excellent electrocatalytic activity and adaptability across various pH levels. mdpi.com
This compound exhibits high intrinsic OER activity, making it a leading candidate for acidic OER catalysis. mdpi.com Various modifications and composite structures of RuO₂ have demonstrated impressive performance, often characterized by low overpotentials at a current density of 10 mA cm⁻².
Table 1: OER Performance of this compound-Based Electrocatalysts in Acidic Media
| Catalyst Type | Overpotential at 10 mA cm⁻² (mV) | Stability/Durability | Reference |
| Commercial RuO₂ | 221, 291 | - | nih.govaalto.fi |
| Acid-treated RuO₂/Co₃O₄ nanostructure | 152 | 150 h with 0.67 mV·h⁻¹ degradation rate | aalto.fiacs.org |
| W₀.₂Er₀.₁Ru₀.₇O₂-δ | 168 | 500 h | mdpi.com |
| Ru-RuO₂-NC heterostructure | 176 | >80 h at 10 mA cm⁻² | bohrium.com |
| RuO₂/WO₃ inverse opals (IOs) | 180 | 100 h continuous test | sciopen.com |
| Defect-rich ultra-thin RuO₂ nanosheets | 199 | - | rsc.org |
| Bi₀.₁₅Ru₀.₈₅O₂ | 200 | >100 h | eurekalert.orgcjcatal.com |
| Sr₀.₁RuOₓ | 201 | 240 h without obvious attenuation | rsc.org |
| Ga-RuO₂ | 203 | 500 h | researchgate.net |
| RuO₂@C | 210 | Outstanding electrochemical stability | sci-hub.se |
| RuO₂-PTFE | 219 | 800 h at 1.50 V (PEMWE system) | mdpi.com |
| Si-RuO₂-0.1 | 226 | - | nih.gov |
| HP-RuOₓ (oxygen-defective) | 237 | 90 mV potential increase after 140 h at 100 mA cm⁻² | rsc.org |
Defect engineering is a powerful strategy to enhance the activity and stability of RuO₂ for OER. This approach involves introducing or regulating defects such as oxygen vacancies, missing atoms, or surface adsorbates, which can modify the electronic structure, surface active sites, and proton transfer capabilities of the catalyst. mdpi.com
Oxygen vacancies, for instance, can provide additional active sites and strengthen the interaction between the catalyst and oxygen molecules. mdpi.com The introduction of defects can also alter the lattice structure and electronic transport properties of RuO₂. mdpi.com
Specific examples of successful defect engineering include:
Na-doped amorphous/crystalline multi-phase RuO₂ (a/c-RuO₂) with oxygen vacancies : This material demonstrated exceptional acid and oxidation resistance, leading to significant electrocatalytic stability. The Na doping and oxygen vacancies weaken the chemical bond between oxygen-containing intermediates and the RuO₂ surface, thereby reducing the OER activation barrier. mdpi.com
Defect-based RuO₂/TiO₂ nanoheterostructure : This heterostructure regulates the electronic structure of RuO₂, the interface interaction between RuO₂ and TiO₂, and defects on RuO₂ nanoparticles, exposing a large number of active sites. The TiO₂ carrier with abundant oxygen vacancies significantly improves the OER activity and stability of the loaded RuO₂ nanoparticles. mdpi.com
Co-doped RuO₂ nanorod electrocatalyst : Enriched with oxygen vacancies, this catalyst showed greatly improved OER performance in acidic solution, achieving an overpotential of only 169 mV at 10 mA/cm². sci-hub.se
Defect-rich ultra-thin RuO₂ nanosheets : The presence of Ru vacancies on the surface of these nanosheets significantly weakens the binding energy of O* relative to OOH, reducing the energy cost for the transformation from O to OOH* and dramatically enhancing OER performance. rsc.orgresearchgate.net
Rh-doped RuO₂ : A synergistic strategy involving Rh doping and surface oxygen vacancies precisely regulates the OER reaction path via Ru–O–Rh active sites, boosting both intrinsic activity and stability. researchgate.net
Bismuth (Bi) doping : The introduction of Bi can increase the initial valence state of Ru in Bi₀.₁₅Ru₀.₈₅O₂, promoting the activation of Ru active sites and facilitating the reaction kinetics of acidic OER. Bi also strengthens electron interaction, contributing to structural stability. eurekalert.orgcjcatal.com
Strontium (Sr) doping : By introducing Sr heteroatoms into the RuO₂ lattice, the oxidation state of Ru species and oxygen vacancies can be regulated, leading to excellent OER activity. rsc.org
Oxygen vacancies in RuO₂ : These vacancies preferentially locate at bridge oxygen sites on the RuO₂(110) surface and can improve the stability of RuO₂ by suppressing the lattice oxygen mechanism (LOM) pathway. nih.govacs.org
Cation vacancies (Ru vacancies) in Ru₁-ₓO₂ : These defects modulate the d-band center and optimize the adsorption energy of OER intermediates, thereby augmenting the intrinsic OER activity. acs.org
The morphology and nanostructure of this compound electrocatalysts play a significant role in their OER performance by influencing the availability of active sites and facilitating mass and electron transport. mdpi.com
Unique Morphology Design : Tailored morphologies can provide a rich source of active sites for oxygen-containing species. mdpi.com
Hierarchical Porous Carbon-Supported RuO₂ (RuO₂/PC) Nanostructures : These structures offer a conductive platform for RuO₂ nanoparticles, which facilitates electron transfer and mass transport. They also provide a larger electrocatalytic surface area, exposing more active sites, and enhancing the acid resistance and structural stability of the catalyst. mdpi.com
Crystallinity and Crystal Facets : The specific crystallinity and crystal facets of RuO₂ materials are crucial in regulating the local structure of surface adsorption sites, which directly impacts their OER catalytic behaviors. sci-hub.se
Core-Shell Structures : These architectures can significantly improve electron transport within the catalyst, contributing to enhanced OER activity. rsc.org For example, nanostructured acid-treated RuO₂/Co₃O₄, with its intimate heterogeneous interface, demonstrated a low overpotential of 152 mV, highlighting the importance of nanostructure and interfacial engineering in achieving superior acidic OER catalyst design. aalto.fiacs.org
To address this critical issue, various strategies have been developed to enhance the stability of RuO₂-based OER electrocatalysts:
Material Engineering : Approaches such as heterostructure construction, atomic doping, defect engineering, and substrate engineering are employed to improve both activity and stability. mdpi.com
Na-doped amorphous/crystalline multi-phase RuO₂ (a/c-RuO₂) : This material, with its engineered oxygen vacancies, has shown exceptional resistance to acid and oxidation, contributing to outstanding electrocatalytic stability. mdpi.com
Doping with specific elements :
W₀.₂Er₀.₁Ru₀.₇O₂-δ : This electrocatalyst has demonstrated remarkable stability, operating for 500 hours in acidic electrolytes. mdpi.com
Ru₀.₅Ir₀.₅O₂ : This bimetallic oxide catalyst exhibited good stability over 618.3 hours of operation, with a low mean overpotential increase of 0.102 mV h⁻¹. The Ru-O-Ir local structure in this material is crucial for stabilizing the Ru centers. nih.gov
Bi-doped RuO₂ (Bi₀.₁₅Ru₀.₈₅O₂) : This catalyst showed long-term stability exceeding 100 hours. eurekalert.orgcjcatal.com
Sr₀.₁RuOₓ : This strontium-doped catalyst operated for 240 hours at 10 mA cm⁻² without significant performance degradation. rsc.org
Rh-RuO₂ : This material exhibited an impressive 99.2% activity retention over 700 hours at 50 mA cm⁻². researchgate.net
Interface Engineering :
RuO₂/PC nanostructure : The porous carbon support in this nanostructure enhances the acid resistance and structural stability of RuO₂. mdpi.com
RuO₂-PTFE catalyst : This polymer-supported catalyst maintained a cell voltage of 1.50 V for 800 hours at 10 mA cm⁻² in a PEMWE system. Its enhanced stability is partly attributed to a lower involvement of lattice oxygen in the OER process, favoring the adsorbate evolution mechanism (AEM). mdpi.com
Acid-treated RuO₂/Co₃O₄ : This nanostructured catalyst maintained good stability for 150 hours with a low degradation rate of 0.67 mV·h⁻¹. aalto.fiacs.org
Defect Control : While defective RuO₂ can exhibit high initial activity, it can also accelerate dissolution. Strategies aimed at shifting the OER mechanism towards the AEM pathway are crucial for improving durability. mdpi.com Oxygen vacancies, when strategically introduced, can improve the stability of RuO₂ by suppressing the undesirable lattice oxygen mechanism (LOM) path. nih.govacs.org
The oxygen evolution reaction on RuO₂ can proceed via two primary mechanisms: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). Understanding these mechanisms is critical for designing more efficient and stable catalysts. mdpi.comresearchgate.netacs.org
Adsorbate Evolution Mechanism (AEM) : This is the traditional OER pathway, typically involving four synergistic proton-electron transfer reactions occurring at active metal sites. mdpi.com The process involves oxygen-containing adsorption intermediates such as hydroxyl groups (OH), oxygen radicals (O), and oxyhydroxide groups (OOH*). mdpi.com The OER activity in AEM is strongly correlated with the adsorption energy of these intermediates. However, scaling relationships among various reaction intermediates in AEM can limit the potential for significant activity improvement. mdpi.com
Lattice Oxygen Mechanism (LOM) : In contrast, the LOM pathway involves the direct participation of lattice oxygen from the catalyst structure. mdpi.comresearchgate.netacs.orgutoronto.ca This mechanism is often kinetically favorable, leading to high intrinsic OER activity. researchgate.net However, the involvement of lattice oxygen can lead to the formation of soluble RuO₄, which causes the collapse of the crystal structure and accelerates the leaching of active Ru species, resulting in poor catalyst stability. mdpi.comchinesechemsoc.orgresearchgate.netutoronto.ca RuO₂ electrocatalysts frequently follow the LOM pathway, which explains their high initial activity but often limited long-term stability. sci-hub.seresearchgate.net
Influence of Defect Engineering on Mechanism :
The introduction of surface vacancies and dopants in RuO₂ can influence the predominant OER mechanism. While some studies suggest a shift towards LOM, others indicate that strategically introduced oxygen vacancies can suppress LOM and promote the AEM pathway, leading to improved stability. mdpi.commdpi.comrsc.orgnih.govacs.org
Interface coupling, such as that between WO₃ and RuO₂, can facilitate a switch in the OER pathway from LOM to AEM, thereby decreasing the reaction energy barrier. sciopen.com
Bias-induced oxygen vacancies in ruthenium-based pyrochlore (B1171951) oxides (e.g., Y₂Ru₂O₇) can drive a transition from the AEM to an Oxide Path Mechanism (OPM), optimizing adsorption energies. researchgate.net
A weakened metal-oxygen covalency can enhance catalyst stability by inhibiting the LOM pathway. researchgate.net
Density functional theory (DFT) calculations are extensively used to elucidate the reaction pathways and the precise role of structural defects in influencing the OER mechanism on RuO₂. mdpi.comrsc.orgrsc.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netgithub.io Some theoretical models suggest that the formation of OOH* on adsorbed O* limits the reaction rate on RuO₂. case.edu
Hydrogen Evolution Reaction (HER) Electrocatalysis by this compound
While this compound is predominantly known for its OER activity, it also shows promise in the hydrogen evolution reaction (HER), particularly in certain forms and composite structures.
Hydrous RuO₂ Nanoparticles : These nanoparticles have demonstrated higher activity for HER compared to commercial Pt catalysts. researchgate.net This highlights the bifunctional nature of RuO₂ when synthesized with specific hydration levels. researchgate.net
Ru-based Nanomaterials : Generally, Ru-based nanomaterials are highly active for HER. However, a challenge in neutral media is their weak water adsorption and splitting ability, which can hinder the adsorption of intermediates on active sites. bohrium.com
Proximity Effect in Ru/RuO₂-TiO₂ Nanocatalysts : A novel concept involving the "proximity effect" has been introduced, where adjacent Ru and RuO₂ nanoparticles coupled on TiO₂ (Ru/RuO₂-TiO₂) synergistically promote water molecule adsorption and splitting. This significantly enhances HER performance. bohrium.com
This Ru/RuO₂-TiO₂ catalyst achieved remarkably low overpotentials at 10 mA cm⁻²: 52.7 mV in neutral, 16.0 mV in acidic, and 16.4 mV in alkaline media. bohrium.com
Its mass activity in neutral media was reported to be 320 times higher than commercial Ru/C and 117 times higher than Pt/C at an overpotential of 100 mV. bohrium.com
Ir Single-Atom Doped RuO₂ (IrSA/RuO₂) : This material exhibited excellent HER activity in alkaline media, with an overpotential of only 37 mV at 10 mA cm⁻², outperforming commercial Pt/C (39 mV). It also demonstrated superior catalytic activity and stability in acidic media. rsc.org
RuO₂/Co₃O₄ Heterostructure : This heterostructure has also shown superior electrocatalytic activity for HER in acidic media. bohrium.com
HER Mechanism on RuO₂ Electrodes : Studies on RuO₂ electrodes in alkaline solutions have reported a Tafel slope of -127 ±6 mV/dec and an exchange current density of 0.12 mA/cm² (geometrical surface area) in 0.025 M HNO₃. In a 0.05 M acetate (B1210297) buffer at pH 4.6, the values were -174 ±11 mV/dec and 0.09 mA/cm², respectively. researchgate.net The Volmer-Heyrovsky-Tafel mechanism is often considered for HER on RuO₂ in alkaline solutions. researchgate.net
Ruthenium Iv Oxide in Advanced Energy Storage Systems
Supercapacitors and Pseudocapacitive Charge Storage in Ruthenium(IV) Oxide
This compound is a leading pseudocapacitive material due to its ability to undergo fast, reversible Faradaic reactions, which significantly contribute to charge storage beyond the electrical double-layer capacitance observed in conventional carbon-based supercapacitors materialsciencejournal.orgscientificarchives.comiaamonline.org.
Pseudocapacitance Behavior of Hydrous this compound
Hydrous this compound (RuO₂·nH₂O) exhibits remarkable pseudocapacitive behavior, characterized by reversible redox transitions involving mixed electron/proton exchange between the active sites of the oxide and the electrolyte solution materialsciencejournal.orgscientificarchives.comacs.org. This mechanism is often represented by the following reversible reaction: RuO₂ + yH⁺ + ye⁻ ⇌ RuO₂₋y(OH)y (0 ≤ y ≤ 2) materialsciencejournal.org.
This process allows for a significant amount of charge storage, with hydrous RuO₂ demonstrating a proton-electron mixed-conductive nature scientificarchives.comacs.org. The electrochemical properties, including optimal charge storage, are highly dependent on the amount of water incorporated into its structure. For instance, optimum pseudocapacitance is achieved when RuO₂·xH₂O is heated at approximately 150°C, yielding a compound with x ≈ 0.5 scientificarchives.com. Studies using joint density functional theory (JDFT) have provided molecular-level insights, suggesting that hydrogen adsorption at low coverage explains the transition from double-layer to pseudocapacitive charge storage at low scan rates. As electrode voltage becomes more negative, increasing hydrogen coverage leads to surface-structure changes and higher capacitance, explaining the high pseudocapacitance of hydrous RuO₂ osti.gov.
Electrochemical Cycling Stability and Long Cycle Life of this compound Electrodes
This compound electrodes are known for their excellent electrochemical cycling stability and long cycle life, which are crucial for practical energy storage applications electrochemsci.orgmdpi.comrsc.org. For example, RuO₂/reduced graphene oxide (rGO) nanocomposite electrodes have demonstrated superior long-term cycling stability, retaining 89% of their initial capacitance after 10,000 cycles at a current density of 5 A/g, which is significantly better than pure RuO₂ (70% retention) mdpi.com. This enhanced stability is attributed to the synergistic effect between RuO₂ and rGO, which provides a stable three-dimensional conductive network and shorter electron transport paths mdpi.com. Another study reported RuOₓ films showing minimal changes in electrochemical characteristics over 1.5 billion cycles of constant current pulsing nih.gov.
Factors Influencing Specific Capacitance and Energy Density of this compound
Several factors significantly influence the specific capacitance and energy density of this compound-based supercapacitors:
Hydration and Crystallinity: The gravimetric capacitance of RuO₂ is highly sensitive to its degree of hydration and crystallinity. Amorphous and hydrous RuO₂ generally exhibit higher capacitances compared to crystalline forms due to better proton conductivity and accessibility to active sites srce.hr. Optimal hydration (e.g., x ≈ 0.5 in RuO₂·xH₂O) is critical for maximizing charge storage scientificarchives.com.
Synthesis Method and Morphology: The preparation method plays a vital role in determining the morphology, surface area, and ultimately, the capacitive performance. For instance, electrochemically deposited crystalline RuO₂ nanograins have shown specific capacitances of 498 F/g at a scan rate of 5 mV/s electrochemsci.org. Binder-free hollow hydrous ruthenium dioxide nanotubes fabricated on a Ti substrate exhibited a specific capacitance of 745 F/g at 32 A/g materialsciencejournal.org.
Composite Formation: Combining RuO₂ with high surface area carbonaceous materials like graphene or carbon nanotubes can significantly enhance specific capacitance and stability materialsciencejournal.orgscientificarchives.commdpi.comresearchgate.net. For example, a RuO₂/graphene sheet composite achieved a specific capacitance of 570 F/g for 38.3 wt% Ru content at 0.1 A/g, with 97.9% capacitance retention after 1000 cycles aip.org. The specific capacitance increases with the content of RuO₂ in the composite aip.org.
Electrolyte and Operating Conditions: The choice of electrolyte (e.g., H₂SO₄, KOH, neutral electrolytes) and operating temperature can influence performance. For example, hydrous Ru oxide supercapacitors in Nafion® NRE 211 separator showed a maximum energy density of 21.8 Wh/kg (31.2 Wh/kg for discharge to 0 V) and a specific capacitance that decreased linearly with decreasing temperature psu.edu.
Particle Size and Dispersion: Ultra-small RuO₂ quantum dots and uniform dispersion on carbonaceous materials contribute to higher specific capacitance and faster redox reactions scientificarchives.commdpi.com.
Table 1 summarizes some specific capacitance values for different RuO₂-based supercapacitor electrodes.
Table 1: Specific Capacitance of this compound-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Current Density/Scan Rate | Specific Capacitance (F/g) | Cycling Stability (Retention after cycles) | Reference |
| RuO₂ quantum dots/rGO composite (37.98 wt.% RuO₂) | 1 M H₂SO₄ | 1 A/g | 1120 | 89% after 10,000 cycles at 5 A/g | mdpi.com |
| Pure RuO₂ (sputtered film, ~250 nm) | Phosphate (B84403) buffer saline | 0.2-ms cathodal pulse | 7.1 mC/cm² (charge injection capacity) | Minimal changes over 1.5 billion cycles | nih.gov |
| 10 wt% RuO₂/MWCNT composite | 1 M H₂SO₄ | Cyclic Voltammetry | Significantly higher than pristine MWCNT | Not specified | scientificarchives.com |
| Electrochemically deposited crystalline RuO₂ | 0.5 M H₂SO₄ | 5 mV/s | 498 | Stable for large number of cycles | electrochemsci.org |
| Hydrous RuO₂ (sol-gel) | 1 M H₂SO₄ | Not specified | 720 | Not specified | srce.hr |
| RuO₂/graphene sheet composite (38.3 wt% Ru) | Not specified | 0.1 A/g | 570 | 97.9% after 1000 cycles | aip.org |
| Hydrous Ru oxide (Nafion® NRE 211 separator) | Not specified | Not specified | 770 (at 40°C) | Not specified | psu.edu |
| RuO₂ on carbon nanofibers | 6 M KOH | 20 mA/cm² | 822 mF/cm² (aerial) | 94% after 5000 cycles | rsc.orgscispace.com |
Influence of this compound Film Thickness on Electrochemical Properties
The thickness of the this compound film significantly impacts its electrochemical properties, including charge storage capacity and electron transfer rates. Studies have shown that charge-injection capacity generally increases monotonically with film thickness nih.gov. For instance, sputtered RuOₓ films demonstrated an increase in charge-injection capacity from 4.41 ± 0.07 mC/cm² for 120 nm thick films to 11.3 ± 0.34 mC/cm² for 630 nm thick films nih.gov.
However, there can be an optimal thickness, as excessively thick films might become friable, affecting physical stability nih.gov. In some cases, increasing RuO₂ layer thickness has been observed to decrease voltammetric anode charge and increase charge transfer resistance researchgate.net. Conversely, to enhance capacitive properties and electrocatalytic activity, increasing the deposit load (which relates to film thickness) is essential mdpi.com. A thin film of 5.6 μm in thickness exhibited a high specific capacitance of 725 F/g with good cyclic stability researchgate.net.
This compound as Anode Materials for Lithium-Ion Batteries
This compound has garnered interest as an anode material for lithium-ion batteries due to its high theoretical capacity and good chemical stability mdpi.com.
Lithium Insertion and Conversion Mechanisms in this compound
The lithiation mechanism of this compound (RuO₂) in lithium-ion batteries involves a combination of intercalation and conversion reactions researchgate.netresearchgate.netacs.org.
Intercalation: Initially, lithium ions intercalate into the tetragonal RuO₂ lattice. This intercalation mechanism is operational until a 1:1 Li:Ru ratio is reached, forming an intermediate, metastable LiₓRuO₂ phase researchgate.netresearchgate.netacs.orgfsu.edu. This process involves the reversible accommodation of lithium ions within the host lattice with minimal disruption to the crystal structure researchgate.net.
Conversion Reaction: Following the intercalation phase, a conversion mechanism takes over. In this stage, the LiRuO₂ further lithiates, leading to the decomposition of the metal oxide into metallic ruthenium (Ru⁰) nanoparticles embedded in a lithium oxide (Li₂O) matrix researchgate.netresearchgate.netacs.orgfsu.edunih.gov. This conversion reaction can be represented as: RuO₂ + 4Li⁺ + 4e⁻ → Ru⁰ + 2Li₂O researchgate.netresearchgate.netacs.org
Computational studies, complemented by experimental work, have provided insights into these molecular mechanisms. It has been shown that RuO₂ nanoplates exhibit slow fading of capacity over multiple cycles, retaining approximately 76% of their original capacity after 20 cycles researchgate.netresearchgate.netacs.org. Furthermore, these studies predict a "superstoichiometric" capacity for RuO₂, meaning it can accommodate lithium beyond the theoretical 4:1 Li:Ru ratio. This additional capacity is attributed to extra lithium atoms residing at the interface between the Ru metal and Li₂O researchgate.netacs.org. The large volume changes associated with conversion reactions in metal oxides are a common challenge, which researchers address by designing nanostructured materials to improve capacity retention and mitigate these effects mdpi.comnih.gov.
Table 2: Electrochemical Performance of this compound as LIB Anode Material
| Material | Capacity (mAh/g) | Cycle Life (Retention after cycles) | Mechanism | Reference |
| RuO₂ nanoplates | Not specified | 76% after 20 cycles | Intercalation followed by conversion | researchgate.netresearchgate.netacs.org |
| Ge/RuO₂ nanocomposite | 471 (after 90 cycles) | Higher retention than Ge/GeO₂ NPs | Rutile-type RuO₂ prevents large volume changes | mdpi.com |
| RuO₂ (theoretical discharge capacity) | 806 | Not specified | Conversion reaction | researchgate.net |
| RuO₂ (hierarchical columnar nanostructures) | 932 | Significant improvement vs. Li/Li⁺ | Intercalation and conversion | researchgate.net |
Electrochemical Activity and Capacity Retention of this compound Anodes
This compound exhibits notable electrochemical activity and capacity retention, making it a valuable material for anode applications in energy storage devices. RuO2 is extensively investigated for its use in electrochemical energy storage systems, specifically as anodes for lithium batteries and in supercapacitors mdpi.com.
Studies have demonstrated that RuO2 nanoplates exhibit slow capacity fading over multiple cycles, maintaining 76% of their initial capacity after 20 cycles in lithium-ion batteries researchgate.net. In nanocomposite forms, such as Ge/RuO2, the material has shown superior performance; a Ge/RuO2 nanocomposite maintained a discharge capacity of 471 mAh/g after 90 cycles, significantly higher than Ge/GeO2 nanoparticles at 211 mAh/g, and displayed enhanced capacity retention mdpi.comnih.gov. The rutile-type structure of RuO2 contributes to its good cycle stability and capacity retention by mitigating large volume changes during electrochemical cycling mdpi.com.
Furthermore, ruthenium oxide-coated carbon nanofibers/nickel foam, when utilized as an anode material for lithium secondary batteries, achieved a high retention rate of 47.4% after 30 cycles, thereby improving efficiency and extending the lifespan of the batteries advanceseng.com. The theoretical specific capacitance of RuO2 is remarkably high, ranging from 1400 to 2000 F/g, underscoring its potential for high-performance energy storage researchgate.net. Doping RuO2 with palladium (Pd) has further amplified its electrochemical performance; Pd-doped RuO2 demonstrated a specific capacitance of approximately 1163 F/g, a substantial increase compared to undoped RuO2 (approximately 79 F/g), and exhibited superior stability with only a 5% decay in specific capacitance as the scan rate increased acs.org. Similarly, a composite of ultra-fine ruthenium oxide quantum dots and reduced graphene oxide (RuO2/rGO) achieved a specific capacitance of 1120 F/g at 1 A/g and maintained excellent cycling stability with 89% retention after 10,000 cycles mdpi.com.
The following table summarizes some key electrochemical performance data for this compound in various anode configurations:
| Material Configuration | Specific Capacitance (F/g or mAh/g) | Current Density / Scan Rate | Capacity Retention (%) | Number of Cycles | Reference |
| RuO2 Nanoplates (Li-ion anode) | 875 mAh/g (initial discharge) | 0.10 V | 76% | 20 | researchgate.net |
| Ge/RuO2 Nanocomposite (Li-ion anode) | 471 mAh/g | 0.1 A/g | Higher than Ge/GeO2 NPs | 90 | mdpi.comnih.gov |
| RuO2-coated Carbon Nanofibers/Ni Foam (Li secondary battery anode) | N/A | N/A | 47.4% | 30 | advanceseng.com |
| Pd-doped RuO2 (x=0.17) | ~1163 F/g | Various scan rates | 95% (decay from 10-100 mV/s) | N/A | acs.org |
| Undoped RuO2 | ~79 F/g | Various scan rates | N/A | N/A | acs.org |
| RuO2/rGO Composite (RG-2, 38 wt.% RuO2) | 1120 F/g | 1 A/g | 89% | 10,000 | mdpi.com |
| RuO2 Thin Film (KOH electrolyte) | 581 F/g | N/A | N/A | N/A | researchgate.net |
| Hydrous RuO2·nH2O Thin Film | 192 F/g | 20 mV/s | 95% (Coulombic efficiency) | N/A | ias.ac.in |
| RuO2 Film Electrode (spray deposited) | 741 F/g | 0.5 A/g | 87.66% | 3000 | bohrium.com |
Advanced Electrochemical Characterization Techniques for this compound in Energy Storage
Advanced electrochemical characterization techniques are crucial for understanding the performance and mechanisms of this compound in energy storage applications. Cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) analysis, and electrochemical impedance spectroscopy (EIS) are widely employed to evaluate the electrochemical behavior of RuO2 electrodes mdpi.combohrium.combohrium.comjos.ac.cn.
Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge Analysis
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to assess the capacitive performance and redox reactions of electrode materials by sweeping the potential and measuring the resulting current acs.org. The area enclosed by the CV curve is indicative of the charge storage capacity of the electrode material advanceseng.comacs.org. For instance, a study on sol-gel prepared spin-coated ruthenium oxide thin film electrodes demonstrated good capacitive behavior through CV analysis, achieving a maximum specific capacitance of 581 F/g when using KOH as an electrolyte researchgate.net. Another investigation revealed that hydrous RuO2·nH2O thin films exhibited a maximum specific capacitance of 192 F/g at a scan rate of 20 mV/s in a 0.5M H2SO4 electrolyte ias.ac.in.
Galvanostatic Charge-Discharge (GCD) analysis, also known as galvanostatic charging with potential limitation, involves applying a constant current and monitoring the voltage response over time, providing insights into the charge-discharge characteristics, specific capacitance, and energy/power densities chalmers.se. GCD curves typically display pseudocapacitive behavior, where longer charge-discharge times correlate with higher capacitance bohrium.com. Research on hydrous RuO2·nH2O films indicated a specific power of 1.5 kW/kg and a specific energy of 41.6 Wh/kg with a 95% coulombic efficiency ias.ac.in. For spray-deposited RuO2 film electrodes, a specific capacitance of 741 F/g was observed at a current density of 0.5 A/g from GCD profiles bohrium.com. In the case of RuO2 nanoplates, the first discharge cycle yielded a total capacity of 875 mAh/g at 0.10 V, with a retention of 647 mAh/g (76%) after 20 cycles researchgate.net. A RuO2/rGO composite demonstrated a specific capacitance of 1120 F/g at 1 A/g and 937 F/g at 10 A/g mdpi.com.
Electrochemical Impedance Spectroscopy (EIS) of this compound Electrodes
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical and electrochemical properties of electrode materials, including resistance, capacitance, and charge transfer kinetics nih.gov. EIS measurements typically involve applying a small alternating current (AC) signal over a range of frequencies and measuring the impedance response. Nyquist plots, a common representation of EIS data, are used to compare different materials nih.gov. The diameter of the semicircle observed in the high-frequency region of a Nyquist plot represents the bulk membrane resistance (Rb) nih.gov. A smaller bulk resistance is often associated with more porous electrode materials, facilitating better ion transport nih.gov.
EIS measurements consistently confirm the capacitive behavior of RuO2 electrodes, typically showing a straight line at low frequencies (characteristic of capacitive behavior) and a brief kinetic arc at high frequencies (related to charge transfer processes) researchgate.net. For instance, a porous RuO2 electrode (R3) demonstrated a lower charge transfer resistance, which is beneficial for facilitating ion access and surface redox reactions bohrium.com. The impedance characteristics of RuO2 can be further improved when composited with other metal oxides, such as manganese oxide jos.ac.cn. Furthermore, EIS is employed to evaluate the proton and electron conductivity in hydrous ruthenium oxides, providing insights into the fundamental mechanisms contributing to their large capacitance nih.govacs.org.
Photocatalytic Research on Ruthenium Iv Oxide
Organic Pollutant Degradation via Ruthenium(IV) Oxide Photocatalysis
This compound nanoparticles have demonstrated high photocatalytic activity, particularly under UV light irradiation, making them effective for the degradation of organic dyes. researchgate.net
Studies have shown that this compound nanoparticles are highly efficient photocatalysts for the degradation of organic dyes. For instance, synthesized RuO₂ nanoparticles achieved significant degradation efficiencies for Rhodamine-B (RhB) and Acridine Orange (AO) dyes. Following a first-order reaction kinetic, the photocatalytic efficiency against RhB was determined to be 84%, while for AO dyes, it was 82%. researchgate.net This performance indicates that RuO₂ nanoparticles can exhibit superior photocatalytic capabilities compared to some conventional materials. researchgate.net
Table 1: Photocatalytic Degradation Efficiency of Organic Dyes by this compound Nanoparticles
| Dye | Light Source | Degradation Efficiency (%) | Reference |
| Rhodamine-B (RhB) | UV Light | 84 | researchgate.net |
| Acridine Orange (AO) | UV Light | 82 | researchgate.net |
The photocatalytic degradation process initiated by this compound involves the generation of electron-hole pairs upon exposure to incident light, typically UV light. neuroquantology.com These photogenerated charge carriers subsequently participate in redox reactions, leading to the degradation of organic pollutants. neuroquantology.com In semiconductor photocatalysis, the interaction of these electron-hole pairs with adsorbed oxygen or water molecules leads to the formation of reactive oxygen species (ROS). mdpi.commdpi.com Key ROS involved in the degradation process often include hydroxyl radicals (HO•) and superoxide (B77818) radical anions (O₂•−). mdpi.commdpi.com These highly reactive species are responsible for breaking down complex organic molecules into simpler, less harmful compounds, such as water and carbon dioxide. mdpi.com
The physical characteristics of this compound nanoparticles, including their size and shape, are critical factors that influence their photocatalytic activity. Research methods have explored these aspects in the context of photodegradation. researchgate.net Generally, for oxide nanoparticles, the particle size and shape can significantly impact properties such as surface area, dye loading, and the electronic structure of trap states, all of which are crucial for photocatalytic performance. acs.orgacs.org Smaller particle sizes typically lead to a larger geometric surface area, which can enhance the number of available active sites for photocatalysis. neuroquantology.comrsc.org Furthermore, specific crystal shapes, such as sharp crystals, have been observed to exhibit higher activity in oxygen evolution reactions compared to flat crystals, a phenomenon attributed to the unique spatial separation and localization of frontier orbitals. acs.org While these principles are broadly applicable to oxide photocatalysts, specific detailed findings on how the size and shape of pure this compound nanoparticles quantitatively influence their photocatalytic activity are areas of ongoing investigation.
Water Splitting and Solar Fuel Production Using this compound Photocatalysts
This compound is recognized as a highly effective catalyst for both the oxidation of water to molecular oxygen and the corresponding reductive reactions, making it a valuable component in water splitting and solar fuel production systems. rsc.org Interfacing cuprous oxide (CuₓO) with RuO₂ is considered an attractive strategy to enhance hydrogen (H₂) production during water splitting. researchgate.net Photocathodes incorporating ruthenium oxide on cuprous oxide have demonstrated active hydrogen generation from water, exhibiting notable stability over extended periods. researchgate.net
This compound powder systems, often in conjunction with other photocatalysts like titanium dioxide (TiO₂), can facilitate photocatalytic water splitting. nih.gov Moreover, RuO₂ can be supported by materials such as carbon nitride (C₃N₄) to improve catalytic activity for water splitting, acting as a co-catalyst for both H₂ and oxygen (O₂) formation. nih.gov Commercial RuO₂ nanostructures have been identified as robust, versatile, and competitive catalysts for H₂ photoproduction under various conditions. acs.org For instance, in a three-component system utilizing [Ru(bpy)₃]²⁺/MV²⁺ photoinduced electron transfer with EDTA·2Na as an electron source, a hydrogen evolution rate of 0.137 mol h⁻¹ g⁻¹ was achieved in water, representing one of the highest reported rates in the literature. acs.org
Interfacial Charge Transfer Mechanisms in this compound Photocatalytic Systems
Interfacial charge transfer (ICT) is a critical determinant in the efficiency of photoredox catalysis, including systems involving this compound. acs.org High-efficiency solar photocatalysis necessitates effective separation of photogenerated charge carriers and their rapid transport to the semiconductor interface. rsc.org this compound possesses a high charge transfer capability, a property that is advantageous in photocatalytic applications. fishersci.no
This compound in CO2 Reduction Photocatalysis
While ruthenium compounds are widely explored for their role in photocatalytic CO₂ reduction, the direct application of this compound (RuO₂) as the primary photocatalyst for CO₂ reduction is not extensively detailed in the provided research findings. Much of the research in this area focuses on ruthenium complexes, such as ruthenium trinuclear polyazine complexes immobilized on graphene oxide rsc.org, heteroleptic ruthenium complexes rsc.org, or various ruthenium pincer complexes researchgate.net, which act as photosensitizers or catalysts for CO₂ conversion to products like methanol (B129727) or carbon monoxide. Some studies also mention ruthenium metal colloids as reduction catalysts in CO₂ reduction systems. mdpi.com
Synergy with Other Materials in this compound Photocatalytic Composites
This compound with Titanium Dioxide (TiO2)
Composites of RuO2 and titanium dioxide (TiO2) are extensively studied due to TiO2's widespread use as a photocatalyst and RuO2's ability to act as an effective hole-trapping cocatalyst researchgate.netunimib.it. These heterojunction nanocomposites have demonstrated enhanced activity for both hydrogen (H2) production and the photodecomposition of organic dyes researchgate.netunimib.it.
Research indicates that mesoporous RuO2/TiO2 heterojunction nanocomposites exhibit significantly higher activities than pure TiO2 or commercial P25 for organic dye degradation and H2 production via methanol photoreforming researchgate.netunimib.it. An optimal RuO2 loading is crucial for maximizing efficiency. For instance, a 1 wt% RuO2/TiO2 photocatalyst achieved the highest degradation rates for cationic dyes like methylene (B1212753) blue and anionic dyes such as methyl orange under UV light illumination researchgate.netunimib.it. The apparent degradation rate constant for methyl orange reached 0.065 min⁻¹, which is twice the value obtained with commercial TiO2 P25 unimib.it.
For hydrogen production, a maximum average rate of 618 µmol h⁻¹ was achieved with a 5 wt% RuO2/TiO2 photocatalyst, a substantial improvement compared to 29 µmol h⁻¹ observed without RuO2 researchgate.net. This enhanced performance is attributed to improved separation of electron-hole pairs and accelerated charge transport at the RuO2/TiO2 interface, facilitated by favorable band bending researchgate.netunimib.it.
Beyond traditional photocatalysis, RuO2/TiO2 composites have shown promise in photoelectrocatalytic applications. For example, RuO2 supported on TiO2 nanotubes (NTs) demonstrated superior electrocatalytic activity for the reduction of carbon dioxide (CO2) to methanol, achieving a current efficiency of 60.5%, significantly higher than the 40.2% observed with RuO2/TiO2 nanoparticles (NPs) researchgate.net. This suggests that the nanotube structure and the dispersion of RuO2 on the high-surface-area TiO2 nanotube surface create more active sites, leading to higher efficiency and selectivity researchgate.net.
Furthermore, sandwich-structured Ru@TiO2 composites have been developed for efficient tetracycline (B611298) hydrochloride degradation. Such a composite achieved a degradation efficiency of up to 91.91% under simulated sunlight (AM 1.5 G, 100 mW·cm⁻²) over 80 minutes jim.org.cn.
Table 1: Photocatalytic Performance of RuO2/TiO2 Composites
| Application | Catalyst Composition | Performance Metric | Value |
| Dye Degradation (Methyl Orange) | 1 wt% RuO2/TiO2 | Apparent Degradation Rate Constant (kapp) | 0.065 min⁻¹ |
| Dye Degradation (Methyl Orange) | Commercial TiO2 P25 | Apparent Degradation Rate Constant (kapp) | ~0.0325 min⁻¹ |
| H2 Production | 5 wt% RuO2/TiO2 | Average H2 Production Rate | 618 µmol h⁻¹ |
| H2 Production | Pure TiO2 | Average H2 Production Rate | 29 µmol h⁻¹ |
| CO2 Reduction (Methanol) | RuO2/TiO2 Nanotubes | Current Efficiency for CH3OH formation | 60.5% |
| CO2 Reduction (Methanol) | RuO2/TiO2 Nanoparticles | Current Efficiency for CH3OH formation | 40.2% |
| Tetracycline Degradation | Ru@TiO2 sandwich structure | Degradation Efficiency (80 min, simulated sunlight) | 91.91% |
This compound with Graphitic Carbon Nitride (g-C3N4)
Ruthenium doping of g-C3N4 has also been successful in enhancing the efficiency of photocatalytic reduction of Chromium(VI) (Cr(VI)) by diminishing the recombination of charge carriers mdpi.com. Additionally, RuO2/g-C3N4 nanocomposites have been explored for the degradation of crystal violet dye in wastewater treatment dntb.gov.ua.
Table 2: Photocatalytic Performance of RuO2/g-C3N4 Composites
| Application | Catalyst Composition | Performance Metric | Value |
| H2 Evolution | 0.62 wt% RuO2/g-C3N4 | H2 Evolution Rate | 3070 μmol h⁻¹ g⁻¹ |
| H2 Evolution | Pristine g-C3N4 | H2 Evolution Rate | Significantly lower than composite |
| Cr(VI) Reduction | Ru/g-C3N4 | Charge Carrier Recombination | Diminished |
| Dye Degradation | RuO2/g-C3N4 | Crystal Violet Degradation | Enhanced |
This compound with Zinc Oxide (ZnO)
RuO2-ZnO photo-composites have been synthesized and investigated for their photocatalytic capabilities, particularly in the degradation of organic dyes aphrc.orgmdpi.com. An eco-friendly synthesis method incorporating pectinose solution has been reported, yielding a composite with hexagonal wurtzite (ZnO) and rutile (RuO2) phases aphrc.org. When annealed at 700 °C, this composite forms nanorod structures, which are crucial for its photocatalytic efficiency aphrc.org. As a mesoporous nanomaterial, it offers enhanced interaction with pollutants aphrc.org.
In the degradation of indigo (B80030) carmine (B74029) dye under visible light, the RuO2-ZnO composite exhibited first-order kinetics with a notable rate constant of 36.38 × 10⁻³ min⁻¹ at the optimal annealing temperature aphrc.org. Furthermore, Ru-doped ZnO has been reported to enhance the photocatalytic degradation of 4-chlorophenol (B41353) in water. This enhancement is attributed to the restriction of photogenerated electron-hole pair recombination through charge transfer between Ru⁶⁺/Ru⁴⁺ species and ZnO nanoparticles, along with the formation of free radical oxidant species mdpi.com.
Table 3: Photocatalytic Performance of RuO2-ZnO Composites
| Application | Catalyst Composition | Performance Metric | Value |
| Dye Degradation (Indigo Carmine) | RuO2-ZnO (annealed at 700 °C) | First-order Rate Constant | 36.38 × 10⁻³ min⁻¹ |
| Pollutant Degradation (4-chlorophenol) | Ru-doped ZnO | Electron-hole Recombination Rate | Restricted |
This compound with Bismuth Tungstate (Bi2WO6)
Ultrathin RuO2/Bi2WO6 heterojunction nanosheets have been successfully developed for efficient photocatalytic CO2 reduction under visible light irradiation bohrium.comdntb.gov.ua. These composites demonstrate superior performance in converting CO2 into valuable products like carbon monoxide (CO) and methane (B114726) (CH4) bohrium.com.
Under 420 nm monochromatic light, the apparent quantum yield (AQY) of RuO2/Bi2WO6 reached 0.21%, which was approximately 1.2 times higher than PtO2/Pt-Bi2WO6 (0.17%) and 1.9 times higher than pristine Bi2WO6 (0.11%) bohrium.com. Notably, RuO2/Bi2WO6 exhibited higher photocatalytic activity and selectivity for CH4 evolution (33.95%) compared to PtO2-Pt/Bi2WO6 (20.9%) bohrium.com. This enhanced performance is attributed to a synergistic effect encompassing improved visible light absorption, increased separation efficiency of charge carriers, reduced charge transfer resistance, an enlarged reduction drive ability of photo-induced electrons, accelerated surface catalytic reaction kinetics, and improved specific surface and pore volume bohrium.com.
Table 4: Photocatalytic Performance of RuO2/Bi2WO6 Composites for CO2 Reduction
| Application | Catalyst Composition | Performance Metric (420 nm light) | Value |
| CO2 Reduction | RuO2/Bi2WO6 | Apparent Quantum Yield (AQY) | 0.21% |
| CO2 Reduction | PtO2/Pt-Bi2WO6 | Apparent Quantum Yield (AQY) | 0.17% |
| CO2 Reduction | Pristine Bi2WO6 | Apparent Quantum Yield (AQY) | 0.11% |
| CO2 Reduction | RuO2/Bi2WO6 | CH4 Evolution Selectivity | 33.95% |
| CO2 Reduction | PtO2-Pt/Bi2WO6 | CH4 Evolution Selectivity | 20.9% |
This compound with TiSi2/Graphene
A novel composite comprising TiSi2, graphene (specifically reduced graphene oxide, RGO), and RuO2 nanoparticles has been developed for enhanced photocatalytic hydrogen generation under visible light irradiation rsc.orgnih.govcapes.gov.br. The effective contact between these three components facilitates photogenerated charge transfer and separation through multiple pathways rsc.orgnih.govcapes.gov.br. Utilizing this composite as a photocatalyst for visible-light water splitting, an average hydrogen production rate of 97.5 μmol h⁻¹ g⁻¹ was achieved. This rate is notably higher than those obtained from RuO2/TiSi2 and pure TiSi2 systems under identical conditions, highlighting the synergistic contribution of graphene in the composite rsc.orgnih.govcapes.gov.br.
Table 5: Photocatalytic Performance of RuO2/TiSi2/Graphene Composites for H2 Generation
| Application | Catalyst Composition | Performance Metric | Value |
| H2 Generation | RuO2/TiSi2/RGO | Average H2 Production Rate | 97.5 μmol h⁻¹ g⁻¹ |
| H2 Generation | RuO2/TiSi2 | Average H2 Production Rate | Lower than composite |
| H2 Generation | Pure TiSi2 | Average H2 Production Rate | Lower than composite |
This compound with Silver Phosphate (B84403) (Ag3PO4)
Heterostructured nanocomposites of RuO2 and silver phosphate (Ag3PO4) have been synthesized for enhanced photocatalytic degradation of dye pollutants under visible light researchgate.net. The facile in situ deposition of porous RuO2 nanoparticles onto the Ag3PO4 surface creates these efficient heterostructures researchgate.net.
An optimized 0.5 wt% RuO2-Ag3PO4 heterostructure photocatalyst demonstrated significantly enhanced photocatalytic efficiency compared to Ag3PO4 alone researchgate.net. Specifically, it exhibited 1.5 times greater photocatalytic activity for the degradation of methylene blue (MB) than pristine Ag3PO4 researchgate.net. Furthermore, the degradation rate of this composite for cationic dyes like MB and rhodamine B (RhB) was nearly 6.6 times and 4.7 times higher, respectively, than for the anionic dye methyl orange (MO) researchgate.net. The formation of a heterojunction electric field (310 mV) at the RuO2/Ag3PO4 interface is crucial, as it induces downward band bending in Ag3PO4, thereby increasing the separation efficiency of electrons and holes and leading to higher degradation efficiency researchgate.net. The composite also inhibits the self-oxidation of Ag3PO4, contributing to improved efficiency and stability researchgate.net.
Table 6: Photocatalytic Performance of RuO2/Ag3PO4 Composites for Dye Degradation
| Application | Catalyst Composition | Performance Metric | Value |
| Dye Degradation (MB) | 0.5 wt% RuO2-Ag3PO4 | Enhanced Activity vs. Ag3PO4 | 1.5 times higher |
| Dye Degradation (MB) | 0.5 wt% RuO2-Ag3PO4 | Degradation Rate vs. Methyl Orange | 6.6 times higher |
| Dye Degradation (Rhodamine B) | 0.5 wt% RuO2-Ag3PO4 | Degradation Rate vs. Methyl Orange | 4.7 times higher |
| Charge Separation | RuO2/Ag3PO4 Heterojunction | Heterojunction Electric Field | 310 mV |
This compound with Lanthanum Sodium Tantalate (LaNaTaO3) Perovskite
Mesoporous RuO2/LaNaTaO3 perovskite composites have been investigated for molecular hydrogen (H2) generation under UV exposure bohrium.com. The addition of RuO2 nanoparticles significantly promotes the photocatalytic efficiency of LaNaTaO3 bohrium.com.
A 3% RuO2/LaNaTaO3 perovskite photocatalyst demonstrated the highest H2 generation performance bohrium.com. Its H2 evolution rate was 11.6 times greater than that of bare LaNaTaO3 perovskite when using 10% methanol (CH3OH) as a hole sacrificial agent, and 1.3 times greater when using pure H2O bohrium.com. Furthermore, the photonic efficiency of the 3% RuO2/LaNaTaO3 perovskite was enhanced 10 times compared to bare LaNaTaO3 in the presence of aqueous CH3OH solutions bohrium.com. This enhancement is attributed to the movement of electrons and holes to the active sites on the RuO2 surface after UV illumination bohrium.com.
Table 7: Photocatalytic Performance of RuO2/LaNaTaO3 Composites for H2 Generation
| Application | Catalyst Composition | Performance Metric (H2 Evolution Rate) | Value (vs. bare LaNaTaO3) |
| H2 Generation | 3% RuO2/LaNaTaO3 (with 10% CH3OH) | H2 Evolution Rate | 11.6 times greater |
| H2 Generation | 3% RuO2/LaNaTaO3 (with pure H2O) | H2 Evolution Rate | 1.3 times greater |
| H2 Generation | 3% RuO2/LaNaTaO3 (with 10% CH3OH) | Photonic Efficiency | 10 times enhanced |
Ruthenium Iv Oxide in Sensor Technologies
Electrochemical Sensing Mechanisms of Ruthenium(IV) Oxide
The electrochemical sensing mechanisms of this compound are rooted in its inherent properties, particularly its mixed electronic-ionic conductivity mdpi.com. At the electrode-electrolyte interface, RuO2 participates in a series of electrochemical phenomena that contribute to its sensing capabilities. These include adsorption, dissociation, diffusion of ions, hydration, redox processes, electrical double layer formation, and charge transfer mdpi.com.
Specific Analyte Detection Methodologies with this compound (e.g., H2O2 detection)
This compound nanoparticles have proven to be effective as active non-enzymatic electrochemical sensors for the selective detection of specific analytes, notably hydrogen peroxide (H2O2) mdpi.com. The electrochemical detection of H2O2 typically relies on monitoring redox reactions that occur at the electrode surface, where changes in current or potential are used to quantify the analyte's concentration mdpi.com.
A carbon paste electrode modified with this compound has been successfully employed as an amperometric sensor for hydrogen peroxide uoa.gr. This modified electrode exhibits high sensitivity towards H2O2, achieving detection limits as low as 0.02 mM at pH 7.4 and 0.007 mM at pH 9.0 uoa.gr. The selectivity of the RuO2-modified electrode towards H2O2 over interfering substances like ascorbic acid can be significantly improved by electro-polymerizing m-phenylenediamine (B132917) on its surface prior to measurements uoa.gr. Beyond direct detection, RuO2 can also function as a mediator in amperometric glucose biosensors, where glucose oxidase is immobilized, enabling the determination of H2O2 concentrations as an intermediate product mdpi.com. The electrocatalytic activity of RuO2 nanoparticles is also noteworthy, demonstrating low energy loss during oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) mdpi.com.
The following table summarizes some research findings on H2O2 detection using RuO2-modified electrodes:
| Electrode Type | Modifier | Analyte | pH | Detection Limit | Selectivity Improvement | Citation |
| Carbon Paste Electrode | This compound | H2O2 | 7.4 | 0.02 mM | N/A | uoa.gr |
| Carbon Paste Electrode | This compound | H2O2 | 9.0 | 0.007 mM | N/A | uoa.gr |
| Carbon Paste Electrode | This compound | H2O2 | N/A | N/A | Electro-polymerizing m-phenylenediamine to improve selectivity over ascorbic acid | uoa.gr |
pH Sensing Applications of this compound
This compound is considered an exceptionally suitable material for pH-sensitive electrodes due to a combination of advantageous properties mdpi.com. These include its mixed electronic-ionic conductivity, relatively low sintering temperature, and high sensitivity, which approaches Nernstian behavior mdpi.com. Furthermore, RuO2-based electrodes exhibit fast response times, low hysteresis, a broad pH detection range, resistance to corrosive conditions, and excellent chemical and thermal stability mdpi.com. Notably, RuO2 is also a more cost-effective option compared to other platinum group metal oxides like iridium oxide (IrO2) mdpi.comsoton.ac.uk.
Screen-printed RuO2 pH sensing electrodes have demonstrated impressive performance, achieving sensitivities between 56.1 and 61.8 mV/pH across a wide pH range of 1 to 13 mdpi.com. They also exhibit a rapid response time of approximately 2 seconds for pH values less than or equal to 7, minimal hysteresis, and good long-term stability mdpi.com. These electrodes also show low cross-sensitivity to various interfering cations and anions mdpi.com. Research indicates that an optimal sintering temperature of 800 °C for screen-printed RuO2 electrodes minimizes the impact of interfering salts, such as potassium chloride (KCl) mdpi.com. Beyond these characteristics, RuO2 electrodes offer advantages such as mechanical durability and a low manufacturing cost taltech.ee. Their applicability has been explored in diverse settings, including the measurement of pH in beverage samples, serving as a viable alternative to conventional glass electrodes taltech.ee. Composite electrodes, such as a ruthenium oxide and iridium oxide coated titanium (ROIOT) electrode, have also shown promising results, with a near-Nernstian sensitivity of -50.8 mV pH−1, a broad detection range of pH 2–12, and fast response times ranging from 4.0 to 13.5 seconds rsc.org.
The following table summarizes key performance characteristics of RuO2-based pH sensors:
| Electrode Type | Sensitivity (mV/pH) | pH Range | Response Time | Hysteresis | Long-Term Stability | Cross-Sensitivity | Citation |
| Screen-printed RuO2 | 56.1–61.8 | 1–13 | 2 s (for pH ≤ 7) | Low | Good | Low (interfering cations/anions) | mdpi.com |
| RuO2-IrO2 coated Titanium (ROIOT) | -50.8 | 2–12 | 4.0–13.5 s | N/A | Stable (30 days, 1.5 mV/day drift) | N/A | rsc.org |
Integration of Ruthenium Iv Oxide in Advanced Electronic Materials and Devices
Ruthenium(IV) Oxide Thin Film Technology for Electronic Components
This compound thin films are synthesized using various techniques, including chemical solution deposition (CSD), metal-organic chemical vapor deposition (MOCVD), sputtering, pulsed laser deposition (PLD), atomic layer deposition (ALD), and electrodeposition. arxiv.orgd-nb.infonih.gov The microstructure and properties of these films are highly dependent on deposition parameters such as annealing temperature. For instance, a smooth, phase-pure, and crystalline rutile RuO2 thin film can be achieved at an annealing temperature of 600°C via CSD, while higher temperatures (e.g., 800°C) can lead to radial grain growth and inhomogeneous films. arxiv.orgd-nb.info
Electrical Conductivity of this compound Films
This compound exhibits metallic behavior, with its resistivity increasing with temperature. arxiv.org Bulk RuO2 has a resistivity of approximately 35.2 µΩ·cm at room temperature. nsf.gov Thin films of RuO2 can achieve very low specific resistivities. For example, a 220 nm-thick film prepared at 600°C via CSD showed a resistivity of 0.89 µΩm. arxiv.org MOCVD-deposited RuO2 thin films have also demonstrated low resistivities, typically ranging from 45 to 60 µΩ·cm, which is comparable to that of bulk RuO2. aip.orgjkps.or.kr The electrical conductivity of RuO2 makes it an excellent candidate for conductive coatings in electrodes and other electronic devices. ontosight.ai
Table 1: Electrical Resistivity of this compound Thin Films
| Deposition Method | Thickness (nm) | Annealing Temperature (°C) | Resistivity (µΩ·cm or µΩm) | Reference |
| CSD | 220 | 600 | 0.89 µΩm | arxiv.org |
| MOCVD | Not specified | 250-450 | 45-60 µΩ·cm | aip.orgjkps.or.kr |
| Sputtering | Not specified | Not specified | ~10⁴ S/cm (conductivity) | mdpi.com |
| Bulk RuO2 | N/A | N/A | 35.2 µΩ·cm | nsf.gov |
Thermal Stability of this compound Films
This compound thin films exhibit good thermal stability. They are reported to be stable in air up to 750°C for 30 minutes, as confirmed by post-annealing studies where resistivity remained unchanged. arxiv.orgd-nb.info However, at higher temperatures, RuO2 can oxidize to gaseous ruthenium(VIII) oxide (RuO4), which can lead to instability in electrical performance. researchgate.netnih.gov Encapsulation materials like silicate (B1173343) glass or SiO2 can enhance the stability of RuO2, although this might sometimes reduce conductivity. researchgate.netnih.gov Composite ceramic inks containing RuO2, such as SiCN/RuO2/TiB2, have shown high linearity of resistance from room temperature to 900°C and good stability (0.1%/h resistance drift at 800°C), preventing RuO2 volatilization. researchgate.netnih.gov Ruthenium-silicon-oxide (Ru-Si-O) films have also demonstrated enhanced thermal stability, with reduction of RuO2 to Ru nanograins observed after rapid thermal annealing (RTA) at 900°C, without layer disintegration. aip.org
Optical Properties of this compound Thin Films
This compound thin films exhibit distinct optical properties. Transmission and reflectivity measurements indicate that RuO2 efficiently blocks UV-VIS and IR wavelengths. arxiv.orgd-nb.info Spectroscopic ellipsometry studies show high absorption in the near-IR region and lower absorption in the UV-VIS region. arxiv.orgd-nb.info The optical absorption studies of nanostructured RuO2 thin films prepared via sol-gel methods have revealed a direct band transition with a band gap of approximately 1.87 eV. researchgate.netresearchgate.net The refractive index and dielectric properties of these films can be estimated from optical measurements. researchgate.netresearchgate.net Room temperature photoluminescence of RuO2 films has shown an emission band at 432 nm. researchgate.netresearchgate.net The optical extinction of nanoscale RuO2 films is relatively flat, extending from visible to microwave wavelengths. nih.gov
This compound as Diffusion Barriers in Microelectronics
This compound is a promising material for diffusion barriers in microelectronics due to its excellent chemical stability and low resistivity. cambridge.org It is considered a candidate for copper interconnects, where diffusion barriers are crucial to prevent copper diffusion into silicon substrates. unt.edu Atomic layer deposition (ALD) has been successfully used to grow RuO2 as a diffusion barrier, enabling the creation of Ru/RuO2/Si structures that suppress interdiffusion between ruthenium and silicon at the interface. researchgate.net While metallic ruthenium is often preferred as a barrier layer for direct copper electroplating due to the higher resistivity of RuO2, RuO2 layers can still be effective diffusion barriers. nih.gov For instance, Ta-RuO2 diffusion barriers have been proposed for dynamic random access memory (DRAM) capacitor bottom electrodes, demonstrating low total resistance and ohmic characteristics even after annealing at 800°C. aip.org
Applications of this compound in Extreme Ultraviolet Lithography (EUVL)
Extreme Ultraviolet Lithography (EUVL) is a critical technology for manufacturing advanced semiconductor devices. spiedigitallibrary.orgresearchgate.net this compound is being investigated as an absorber material for high numerical aperture (NA) EUVL. A 28 nm-thick RuO2 film has been suggested as an absorber material, capable of providing higher image contrast and better H-V bias compared to other materials like TaN and TaBN. spiedigitallibrary.org While ruthenium metal thin films are commonly used as capping layers on EUV multilayer mirrors to prevent oxidation and maintain reflectivity, the oxidation of Ru capping layers to RuO2 can occur under EUV conditions, leading to a heterogeneous and optically rough surface that reduces reflectivity. aip.orgaip.org Therefore, understanding and controlling the interaction of RuO2 in the EUVL environment is crucial for mask lifetime and performance. aip.orgspiedigitallibrary.org
This compound in the Manufacturing of Resistors and Capacitors
This compound is a key component in the manufacturing of resistors, particularly thick film resistors. unt.eduhwnanoparticles.com RuO2-based thick film resistor pastes are widely used in chip resistors and thick film integrated circuits due to their wide resistance range, low noise, strong reduction resistance, high power load tolerance, and good long-term storage stability. hwnanoparticles.com These resistors are utilized in various fields, including military, aerospace, communications, and automotive applications. hwnanoparticles.com The interaction between RuO2 and lead-silicate glass, a common component in thick film resistors, involves diffusion during the sintering process, leading to the formation of a reactive layer around RuO2 particles. scirp.org The electrical properties of RuO2 thick film resistors can be influenced by factors such as film thickness and substrate properties, with studies showing that the resistivity is dependent on the fired film thickness. imapsource.org
In capacitors, particularly for ultralarge scale integrated (ULSI) dynamic random access memory (DRAM), highly conductive RuO2 thin films are used as electrodes for high-dielectric materials like (Ba,Sr)TiO3 (BST). aip.orgjkps.or.kr The low resistivity, high resistance to chemical attack, and good thermodynamical stability of RuO2 make it an ideal electrode material for such applications. jkps.or.kr
Composite Materials and Hybrid Systems Incorporating Ruthenium Iv Oxide
Ruthenium(IV) Oxide-Carbonaceous Composites
The integration of this compound with carbonaceous materials is a widely explored strategy to develop high-performance electrodes for energy storage. Carbon materials offer high surface area, good electrical conductivity, and mechanical strength, complementing the pseudocapacitive behavior of RuO2. materialsciencejournal.orgsigmaaldrich.com
This compound with Activated Carbons, Carbon Nanotubes (CNTs), and Graphene
Activated Carbons (ACs): this compound composites with activated carbons (RuO2/AC) have been investigated for supercapacitor applications. Activated carbon provides a high surface area for charge storage, while RuO2 contributes significant pseudocapacitance. Studies have shown that RuO2/AC composite electrodes can exhibit significantly higher specific capacitance compared to pristine activated carbon. For instance, a RuO2/activated carbon composite electrode achieved a specific capacitance of 359 F·g⁻¹ at a current density of 20 mA·cm⁻², compared to 172 F·g⁻¹ for activated carbon alone. researchgate.netpku.edu.cn Another study reported a specific capacitance of 5.10 F·g⁻¹ for a 50 wt% RuO2/AC composite, demonstrating improved performance with increasing RuO2 content. researchgate.net Flexible ruthenium oxide-activated carbon cloth composites, prepared via electrodeposition, showed specific capacitance values up to 160-180 F·g⁻¹ at 10 mV·s⁻¹ scan rate, representing an 82% to 100% improvement over pristine activated carbon cloth. This enhancement is attributed to the small particle size (4-5 nm) and the three-dimensional nanoporous network of the RuO2 film, which ensures high oxide utilization without blocking the carbon cloth's pore structure. conicet.gov.arrepec.org
Carbon Nanotubes (CNTs): this compound/carbon nanotube (RuO2/CNT) composites are highly effective electrode materials for supercapacitors due to the excellent electrical conductivity and mechanical strength of CNTs, which facilitate ion and electron transport. materialsciencejournal.org Hydrous RuO2 deposited on multi-walled carbon nanotubes (MWCNTs) has been shown to significantly increase the specific capacitance. For example, a 10 wt% RuO2/MWCNT composite electrode demonstrated a higher specific capacitance than pristine MWCNTs, primarily due to the pseudocapacitance of amorphous RuO2. scientificarchives.comscientificarchives.com Specific capacitance values for RuO2/CNT composites vary depending on the synthesis method and RuO2 loading, with reported values including 450 F·g⁻¹ materialsciencejournal.org, 953 F·g⁻¹ for a 6:7 RuO2/CNT mass ratio acs.org, and even up to 1585 F/g at a scan rate of 2 mV/s for hydrous RuO2/MWCNT nanocomposites synthesized by a facile hydrothermal method. materialsciencejournal.org These composites often exhibit superior electrochemical reversibility, high energy density, excellent stability, and improved frequency response. materialsciencejournal.org The spontaneous reduction of Ru(VI) and Ru(VII) has been used to deposit Ru oxide on MWCNTs, yielding specific capacitances of 213 ± 16 F·g⁻¹ and 184 ± 11 F·g⁻¹ for purified and acid-functionalized MWCNT composites, respectively, with the Ru oxide component contributing 704 ± 62 F·g⁻¹ and 803 ± 72 F·g⁻¹. These composites also showed stability over 20,000 charge/discharge cycles. capes.gov.br
Table 10.1.1: Electrochemical Performance of this compound-Carbonaceous Composites in Supercapacitors
| Composite Material | RuO2 Content (wt%) | Specific Capacitance (F·g⁻¹) | Current Density / Scan Rate | Cycling Stability (Retention %) | Reference |
| RuO2/AC | N/A | 359 | 20 mA·cm⁻² | N/A | researchgate.netpku.edu.cn |
| RuO2/AC | 50 | 5.10 | 1 mV·s⁻¹ | Good | researchgate.net |
| RuO2/AC Cloth | N/A | 160-180 | 10 mV·s⁻¹ | N/A | conicet.gov.arrepec.org |
| RuO2/MWCNT | 10 | Significantly higher | N/A | N/A | scientificarchives.comscientificarchives.com |
| RuO2/MWCNT | N/A | 450 | 10 mV·s⁻¹ | N/A | materialsciencejournal.org |
| RuO2/CNT | 6:7 mass ratio | 953 | N/A | Outstanding | acs.org |
| h-RuO2/MWCNT | N/A | 1585 | 2 mV·s⁻¹ | N/A | materialsciencejournal.org |
| RuO2/p-MWCNT | N/A | 213 ± 16 | N/A | 20,000 cycles (stable) | capes.gov.br |
| RuO2/rGO | 72.5 | 677 | 1 A·g⁻¹ | 97.9% after 1000 cycles | materialsciencejournal.org |
| RuO2/graphene | N/A | 551 | 1.0 A·g⁻¹ | N/A | materialsciencejournal.org |
| RuO2/rGO QDs | 38 | 1120 | 1 A·g⁻¹ | 89% after 10,000 cycles | mdpi.com |
| rGO/RuO2 | N/A | 1371 | 5 mV·s⁻¹ | 88% after 5000 cycles | bohrium.com |
| RuO2/rGO (ALD) | 9.3 | ~1132 (RuO2 component) | 50 mV·s⁻¹ | Strongly improved | acs.org |
This compound-Metal Oxide Hybrid Systems
Hybrid systems incorporating this compound with other metal oxides are designed to combine the unique properties of each component, leading to enhanced performance in various applications such as catalysis, gas sensing, and energy storage.
This compound with Titanium Dioxide (TiO2) Composites
This compound-titanium dioxide (RuO2/TiO2) composites are of interest for their potential in photocatalysis, electrocatalysis, and energy storage. TiO2 is a widely used semiconductor known for its photocatalytic activity and stability. The addition of RuO2 can enhance the electrical conductivity and catalytic activity of TiO2. While specific detailed research findings on RuO2/TiO2 composites for supercapacitors or other applications were not explicitly provided in the initial search results, the general concept of blending RuO2 with other metal oxides to improve capacitive behavior is recognized. researchgate.net In a related context, hydrous ruthenium oxide-titanate nanotube composites have shown promise for supercapacitor applications, achieving a charge specific capacitance of 462 F/g at a power density of 5.6 W/g, with good cycling performance and power characteristics. researchgate.net This suggests that the combination of RuO2 with titanium-based structures can enhance performance.
This compound with Tin Dioxide (SnO2) Composites
This compound-tin dioxide (RuO2/SnO2) composites are primarily explored for gas sensing applications. SnO2 is a well-known n-type semiconductor widely used in gas sensors due to its excellent sensitivity to various gases. The incorporation of RuO2 can significantly improve the sensing performance of SnO2-based sensors by enhancing their catalytic activity, selectivity, and response/recovery times. RuO2 acts as a catalyst, facilitating the surface reactions of the target gas, and can also improve the electrical conductivity of the composite. While specific detailed research findings on performance metrics were not retrieved in the initial search, the combination is known for its utility in this field.
This compound with Gallium Oxide
Information specifically on this compound with Gallium oxide composites was not found in the initial search results. Further research would be required to detail the applications and research findings for this specific hybrid system.
Synergistic Effects and Interface Engineering in this compound Composites
In energy storage applications, particularly supercapacitors, synergistic effects are observed in composites involving RuO2 and carbon-based materials. For instance, hydrous this compound nanoparticles uniformly deposited onto nitrogen-enriched mesoporous carbons (NMCs) via a hydrothermal method show enhanced electrochemical performance. The nitrogen doping in the carbon framework not only provides reversible pseudocapacitance but also guides the uniform deposition of RuO2 nanoparticles. This results in an extremely high specific capacitance of 1733 F/g per RuO2 when 4.3 wt% of hydrous RuO2 is loaded onto the NMCs. citeab.com
The functionalization of metal oxide nanocomposites on graphene matrices is another key strategy. This approach improves the performance of metal oxide nanocomposites by mitigating issues such as agglomeration and Ostwald ripening, and enhances their electrochemical and pseudocapacitance behavior by overcoming limitations like reduced electrical conductivity, poor electrochemical cycling ability, and low specific capacitance. cenmed.com In RuO2/reduced graphene oxide (rGO) nanocomposites, the ultra-fine RuO2 quantum dots help separate the rGO sheets, while the rGO sheets prevent the agglomeration of the RuO2 quantum dots. This synergistic interaction ensures the structural stability of the composite and improves its electronic conductivity, contributing to high capacitive performance. nih.gov
Furthermore, interfacial polarization significantly improves the dielectric properties of composites. In novel polymer composites of RuO2@nanosized Barium titanate (nBT)/Poly(vinylidene fluoride) (PVDF), the large interfacial polarization between the RuO2-nBT and RuO2-PVDF interfaces considerably increases the dielectric constant (ε′), achieving values as high as 3837.16 for a composite with a volume fraction of 0.50. sigmaaldrich.com
Robust Ru-RuO2 heterostructures, created through controlled partial oxidation of ruthenium nanoparticles embedded in amorphous carbon, exhibit electronic cooperative interfaces. This electronic synergy leads to high-performance OER electrocatalysis in acidic media, with an ultralow overpotential of 176 mV at 10 mA cm−2 and excellent long-term durability. nih.gov
Optimization of this compound Loading and Morphology in Composites
Optimizing the loading and morphology of this compound within composite materials is crucial for maximizing their performance in various applications, particularly in energy storage devices like supercapacitors. The amount of RuO2 and its structural characteristics directly influence the material's specific surface area, accessibility of active sites, and charge transfer kinetics.
Research indicates that the optimal loading of RuO2 nanoparticles on carbon materials is critical for efficient ion adsorption/desorption processes and achieving high specific capacitance. americanelements.com Excessive loading of RuO2 can lead to the agglomeration of nanoparticles, which in turn decreases the specific surface area and limits the utilization of the oxide particles, resulting in a significant reduction in electrochemical performance. americanelements.com Conversely, a lower Ru content, when well-dispersed on the surface of supporting materials like multi-walled carbon nanotubes (MWCNTs), can lead to higher utilization of the RuO2 particles. americanelements.com
Several studies highlight the impact of RuO2 loading on specific capacitance:
RuO2/graphene sheet nanocomposites with 38.3 wt% Ru loading yielded a specific capacitance of 570 Fg−1. nih.gov
In RuO2/rGO nanocomposites, a composite with 38 wt.% RuO2 loadings demonstrated an ultra-high specific capacitance of 1120 F g−1 at 1 A g−1. nih.gov
For hydrous RuO2/mesoporous carbon nanocomposites, an extremely high specific capacitance of 1733 F/g per RuO2 was achieved with 4.3 wt% RuO2 loading. citeab.com
Table 1: Specific Capacitance of RuO2 Composites at Various Loadings
| Composite Material | RuO2 Loading (wt%) | Specific Capacitance (F/g) | Current Density / Scan Rate | Reference |
|---|---|---|---|---|
| RuO2/graphene sheet | 38.3 | 570 | Not specified | nih.gov |
| RuO2/rGO | 38 | 1120 | 1 A g−1 | nih.gov |
| Hydrous RuO2/NMC | 4.3 | 1733 (per RuO2) | Not specified | citeab.com |
| RuO2/MWCNT | 9 | 190 | Not specified | uni.lu |
| RuO2/MWCNT | 20 | 260 | Not specified | uni.lu |
The morphology of RuO2 also significantly impacts its electrochemical behavior. Amorphous hydrous ruthenium oxide typically exhibits superior performance compared to its crystalline counterpart due to faster proton diffusion rates, which contribute to a higher specific capacitance. uni.lu For instance, a maximum capacitance of 260 F/g was obtained for 20 wt.% RuO2 loaded carbon treated at 100°C, as higher temperatures convert the amorphous Ru oxides to a crystalline form, leading to poorer capacitance values. uni.lu
Controlling the morphology at the nanoscale is crucial. Ultra-fine nanometer-scaled this compound quantum dots on reduced graphene oxide (rGO) surfaces can reduce the path length for ion and electron transport and provide a large specific surface area, which is conducive to rapid redox reactions and improved rate capability. nih.gov Similarly, globular RuO2 particles composed of crystallites with irregular shapes, typically 3-5 nm in diameter, form a three-dimensional nanoporous network that favors proton transport into the inner RuO2 structure, thereby enhancing the utilization of electro-active oxy-ruthenium species during faradaic reactions. cenmed.com
Furthermore, optimizing factors such as minimizing nanostructure agglomeration, reducing electrostatic resistance, and facilitating ultrafast proton/electron diffusion through hollow porous structures are essential to approach the theoretically expected specific capacitance in RuO2 composites. nih.govnih.gov The development of facile and green synthetic methods that allow for appropriate morphology control is a continuous focus for designing practical supercapacitor devices and other energy conversion applications. nih.gov For example, a uniform single-crystal RuO2 film with a thickness of approximately 2.5 nm has been synthesized, demonstrating a high mass-specific activity of 341 A gcat−1 at 1.50 V (vs. RHE) for the oxygen evolution reaction, surpassing many state-of-the-art RuO2 electrodes. chemicalbook.com
Future Research Directions and Emerging Paradigms in Ruthenium Iv Oxide Science
Advanced Strategies for Cost Reduction and Enhanced Performance of Ruthenium(IV) Oxide
A primary obstacle to the widespread application of RuO₂ is the high cost and scarcity of ruthenium. Consequently, a significant research thrust is focused on developing strategies to minimize ruthenium content without compromising—and ideally, enhancing—performance.
One promising approach involves the doping of RuO₂ with less expensive first-row transition metals, such as cobalt, nickel, and manganese. researchgate.netnih.gov This strategy aims to tune the electronic structure of the ruthenium active sites, thereby boosting intrinsic activity. For instance, manganese doping has been shown to modulate the d-band center of ruthenium active sites, which lowers the energy barrier for the rate-determining step in the oxygen evolution reaction (OER). researchgate.net Another effective method is the creation of alloys or multi-metal oxides. A precise combination of ruthenium, cobalt, manganese, and chromium was identified through advanced screening, yielding a catalyst with higher activity and stability than the current iridium-based standards for OER, at a fraction of the cost. sciencedaily.com
Researchers are also exploring the formation of core-shell structures or the dispersion of RuO₂ nanoparticles on high-surface-area supports. rsc.org These techniques maximize the exposure of active ruthenium sites, ensuring that a minimal amount of the precious metal is used to achieve a high catalytic output. A novel "metal oxide plating" technology has been developed to synthesize uniform, single-crystal RuO₂ films with a thickness of only ~2.5 nm, achieving exceptional mass-specific activity and performance with a minimal amount of material. rsc.org Electrochemical lithium intercalation is another innovative method used to engineer the RuO₂ lattice, which simultaneously lowers the ruthenium valence state to suppress dissolution and induces lattice strain to enhance catalytic activity. nih.gov
These strategies are summarized in the table below, highlighting their impact on performance and cost-effectiveness.
| Strategy | Description | Key Benefit(s) | Example(s) |
|---|---|---|---|
| Transition Metal Doping | Incorporating less expensive metals (e.g., Co, Ni, Mn) into the RuO₂ lattice. | Reduces Ru loading; tunes electronic properties for enhanced activity. | Mn-doped RuO₂ with lowered OER energy barriers. researchgate.net |
| Multi-Metal Oxide Formation | Creating complex oxides with several metallic elements. | Synergistic effects enhance activity and stability; significantly reduces cost. | Ru-Co-Mn-Cr oxide catalyst outperforming iridium. sciencedaily.com |
| Nanostructuring & Thin Films | Synthesizing ultrathin films or highly dispersed nanoparticles on supports. | Maximizes surface area and active site exposure, minimizing material usage. | ~2.5 nm single-crystal RuO₂ film with high mass-specific activity. rsc.org |
| Electrochemical Intercalation | Inserting ions (e.g., Li⁺) into the RuO₂ lattice. | Improves stability by altering Ru valence state and enhances activity via lattice strain. | LiₓRuO₂ with suppressed Ru dissolution and enhanced OER performance. nih.gov |
Rational Design of Defect-Engineered this compound Materials
The concept of intentionally introducing and controlling defects in the RuO₂ crystal lattice represents a paradigm shift from pursuing perfectly crystalline structures to harnessing imperfections for enhanced functionality. Defect engineering, particularly the creation of oxygen vacancies, has emerged as a powerful tool for modulating the electronic structure and creating additional active sites. mdpi.comresearchgate.net
Theoretical and experimental studies have shown that surface defects, such as point defects, steps, and kinks, can significantly enhance the catalytic activity of RuO₂. researchgate.netacs.org These defects can alter the local coordination environment of ruthenium atoms, leading to optimized binding energies for reaction intermediates in catalytic processes like the OER. mdpi.com For example, Co-doped RuO₂ with an abundance of oxygen vacancies has demonstrated ultra-high performance, which is attributed to a shift in the reaction pathway to the highly efficient lattice oxygen-mediated mechanism (LOM). rsc.org
The rational design of these materials involves a synergistic approach combining advanced synthesis techniques with computational modeling. researchgate.net Synthesis methods like sol-gel processes using specific surfactants or acid etching can be employed to create defect-rich RuO₂. researchgate.netrsc.org Density Functional Theory (DFT) calculations are then used to predict how different types of defects will influence the electronic properties, such as the Ru d-band center, and to understand their impact on catalytic activity and stability. researchgate.netacs.org This predictive power allows for the targeted synthesis of materials with tailored defect structures for specific applications.
Exploration of Novel this compound Morphologies and Nanostructures
The performance of RuO₂ is intrinsically linked to its physical form at the nanoscale. Future research is heavily invested in moving beyond simple nanoparticles to the controlled synthesis of complex and novel morphologies, as the shape and structure dictate the exposed crystal facets, surface area, and accessibility of active sites. ijnnonline.net
Scientists have successfully synthesized a variety of RuO₂ nanostructures, including nanorods, nanotubes, nanoplates, and pompon-like spheres. mdpi.comworldscientific.comacs.org The synthesis method is critical in determining the final morphology; for instance, co-precipitation methods in the presence of surfactants like polyethylene (B3416737) glycol (PEG) can induce a change from spherical nanoparticles to one-dimensional nanorods. mdpi.com Hydrothermal approaches have been used to create triangular and irregular nanoplates by controlling reaction kinetics and the adsorption of specific species on crystal facets. acs.org
Different morphologies expose different crystallographic planes, which can have vastly different reactivities. DFT calculations have confirmed that the intrinsic surface energy of different facets plays a key role, with ultrathin nanoplates tending to expose a large portion of the highly active (0001) facet. acs.org This shape-dependent activity underscores the importance of precise morphological control in designing next-generation catalysts. The goal is to develop scalable synthesis protocols that can produce these complex nanostructures with high uniformity and yield, enabling their practical application. ijnnonline.netacs.org
| Morphology | Synthesis Method Example | Key Structural Feature | Associated Benefit |
|---|---|---|---|
| Nanorods | Co-precipitation with PEG surfactant. mdpi.com | One-dimensional structure. | Superior catalytic CO oxidation compared to spherical particles. mdpi.com |
| Nanotubes | Templating with surfactant assemblies followed by calcination. acs.org | Hollow, mesoporous crystalline structure. | High surface area and conductivity. acs.org |
| Nanoplates | Facile hydrothermal approach. acs.org | Two-dimensional structure with large exposure of (0001) facets. | Enhanced catalytic properties due to highly active exposed facets. acs.org |
| Nano-pompons | Reduction of RuCl₃ with triethylene glycol in the presence of PVP. worldscientific.com | Uniform, hierarchical spherical structures. | High surface area and controlled particle aggregation. worldscientific.com |
Interdisciplinary Research Integrating this compound for Sustainable Technologies
This compound is a cornerstone material in the development of sustainable energy and environmental technologies. Future progress in this area will depend on interdisciplinary collaborations that bridge materials science, chemistry, physics, and engineering to integrate RuO₂ into functional devices.
The most prominent application is in the production of green hydrogen through water electrolysis. hydrogenfuelnews.com RuO₂ is one of the most active catalysts for the OER in acidic proton-exchange membrane (PEM) electrolyzers, a critical technology for efficient hydrogen generation from renewable energy sources. hydrogenfuelnews.comwikipedia.org Research focuses on improving both the activity and the long-term stability of RuO₂ anodes under harsh acidic and oxidative conditions. rsc.orgresearchgate.net
Another significant area is the electrochemical reduction of carbon dioxide (CO₂). chemistryviews.org By serving as a catalyst, RuO₂ and its derivatives can help convert captured CO₂ into valuable fuels and chemical feedstocks, such as methane (B114726) and methanol (B129727), contributing to a circular carbon economy. researchgate.netnih.gov This involves designing catalysts that are not only efficient but also highly selective for the desired product.
The development of these technologies requires a holistic approach. Materials scientists work on synthesizing novel RuO₂ structures, while chemists and physicists characterize their properties and catalytic mechanisms. frontiersin.orgrsc.org Engineers then focus on integrating these advanced materials into optimized electrochemical cells and reactor systems, assessing their performance under real-world operating conditions. rsc.org
High-Throughput Screening and Machine Learning in this compound Research
The traditional trial-and-error approach to materials discovery is being superseded by data-driven paradigms that leverage computational power and artificial intelligence. High-throughput screening and machine learning (ML) are emerging as indispensable tools for accelerating the design and optimization of RuO₂-based materials. rsc.org
High-throughput computational screening, often using DFT, allows researchers to rapidly evaluate the properties of a vast number of potential RuO₂ compositions, including different dopants, defects, and surface structures, before committing to laboratory synthesis. researchgate.netacs.orgresearchgate.net This approach can identify promising candidates with desired catalytic activity or stability, significantly narrowing the experimental search space.
Machine learning models are trained on these large computational or experimental datasets to learn complex structure-property relationships. acs.orgmdpi.com Once trained, these models can predict the performance of new, unseen materials almost instantaneously. nih.gov This predictive capability is transforming materials design from a reactive to a proactive process. For example, ML has been used to guide the discovery of novel multi-component metal oxide catalysts for oxygen reduction. rsc.org In one notable success, a "nanoparticle megalibrary" was combined with robotic screening to rapidly identify a complex Ru-Co-Mn-Cr oxide with outstanding catalytic performance, a feat that would be nearly impossible with traditional methods. sciencedaily.com This synergy of high-throughput experimentation and machine learning is paving the way for the rapid discovery of next-generation RuO₂ materials for a wide range of applications. rsc.orgchemistryworld.com
Q & A
Basic: What are the standard synthesis methods for Ruthenium(IV) oxide, and how do they influence material properties?
RuO₂ is synthesized via two primary routes: (1) forced hydration of ruthenium precursors (e.g., RuCl₃) to produce hydrous RuO₂·nH₂O, followed by (2) thermal decomposition (calcination at 300–500°C) to yield anhydrous RuO₂ . Hydrous forms exhibit higher surface area and reactivity due to hydroxyl groups, making them suitable for catalytic applications, while anhydrous RuO₂ has enhanced crystallinity and electrical conductivity, ideal for electrochemical electrodes .
Basic: Which characterization techniques are critical for analyzing RuO₂’s structural and chemical properties?
Key techniques include:
- X-ray diffraction (XRD) to confirm crystallinity and phase purity (rutile structure) .
- Thermogravimetric analysis (TGA) to study hydration/dehydration behavior and thermal stability .
- Spectroscopy (FTIR, XPS) to identify surface functional groups and oxidation states .
- Electron microscopy (SEM/TEM) for morphology and particle size analysis .
Advanced: How can researchers resolve contradictions in redox behavior data for RuO₂ in electrochemical studies?
Contradictions often arise from varying pH, electrolyte composition, or Ru speciation. Methodological solutions include:
- Cyclic voltammetry to distinguish stepwise reduction pathways (Ru⁴⁺ → Ru³⁺ → Ru²⁺) and identify intermediates .
- Spectrophotometric analysis (e.g., at 385 nm for Ru⁴⁺) to quantify species concentrations .
- Controlled potential electrolysis coupled with ICP-MS to validate redox mechanisms .
Advanced: How should researchers design experiments to address discrepancies in catalytic activity data for RuO₂ nanoparticles?
Discrepancies may stem from differences in nanoparticle size, surface defects, or synthesis conditions. Experimental design should:
- Standardize synthesis parameters (e.g., calcination temperature, precursor concentration) .
- Use combinatorial screening (e.g., high-throughput testing under varied pH, temperature) to isolate variables .
- Apply statistical models (e.g., linear regression) to correlate catalytic activity with structural features .
Advanced: What strategies mitigate solubility limitations of RuO₂ in aqueous reaction systems?
RuO₂ is insoluble in water and acids, complicating homogeneous catalysis. Strategies include:
- Nanostructuring to enhance surface area and accessibility .
- Supporting on conductive substrates (e.g., carbon nanotubes) to improve dispersion .
- Using non-aqueous solvents (e.g., dimethyl sulfoxide) where RuO₂ exhibits partial solubility .
Advanced: How can researchers optimize RuO₂-based electrodes for oxygen evolution reactions (OER)?
Key considerations:
- Doping with transition metals (e.g., Ir, Co) to enhance conductivity and active sites .
- Electrochemical aging studies to assess stability under prolonged OER conditions .
- In-situ Raman spectroscopy to monitor surface oxide formation during electrolysis .
Advanced: What causes variability in thermal decomposition data for hydrous RuO₂, and how can it be minimized?
Variability arises from inconsistent hydration levels or decomposition kinetics. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
